(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
(4R)-4-(aminomethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-2-4-1-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAXXIEOKYGKQ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride: A Technical Guide to its Putative Mechanism of Action
Abstract
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative with potential applications in neuroscience research and drug development. While direct pharmacological data for this specific compound is limited, its structural analogy to the nootropic agent nebracetam provides a strong foundation for postulating its mechanism of action. This in-depth technical guide synthesizes the available evidence for related compounds, proposing a primary mechanism centered on the modulation of the cholinergic system, specifically as an agonist of the M1 muscarinic acetylcholine receptor. A secondary potential mechanism involving the GABAergic system is also explored. This document provides a comprehensive overview of the theoretical framework, supporting data from analogous compounds, and detailed experimental protocols to validate these hypotheses, serving as a vital resource for researchers, scientists, and drug development professionals.
Introduction: The Pyrrolidinone Scaffold in Nootropic Drug Discovery
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of the "racetam" class of nootropic agents. These compounds, including the archetypal piracetam, have been investigated for their cognitive-enhancing effects in various neurological conditions such as dementia and age-related cognitive decline.[1] The versatility of the pyrrolidinone ring allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[2] (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, by virtue of its structure, belongs to this promising class of molecules.
Proposed Primary Mechanism of Action: M1 Muscarinic Acetylcholine Receptor Agonism
The most compelling hypothesis for the mechanism of action of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride stems from its close structural relationship to nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one). Nebracetam is a well-characterized nootropic agent that has been shown to act as an agonist at the M1 muscarinic acetylcholine receptor.[3]
The Cholinergic Hypothesis of Memory and Learning
The cholinergic system, which utilizes acetylcholine (ACh) as its primary neurotransmitter, plays a crucial role in cognitive functions, including learning and memory. M1 muscarinic receptors, a subtype of acetylcholine receptors, are highly expressed in the cerebral cortex and hippocampus, brain regions integral to these processes. Agonism of M1 receptors is a key strategy in the development of cognitive enhancers.[4]
Evidence from the Structural Analog Nebracetam
Studies on nebracetam have demonstrated its ability to directly stimulate M1 muscarinic receptors, leading to an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of Gq-coupled GPCR activation.[3] This activity is believed to be a primary contributor to its pro-cognitive effects.[5] The key structural feature shared between nebracetam and (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is the 4-(aminomethyl)pyrrolidin-2-one core, suggesting a similar pharmacophore for M1 receptor interaction.
Proposed Signaling Pathway
The proposed signaling cascade initiated by the binding of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride to the M1 muscarinic receptor is depicted below.
Figure 1: Proposed M1 Muscarinic Receptor Signaling Pathway.
Putative Secondary Mechanism of Action: Modulation of the GABAergic System
In addition to its effects on the cholinergic system, nefiracetam, another related pyrrolidinone derivative, has been shown to facilitate GABAergic transmission.[6] Given that (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is a structural analog of GABA, it is plausible that it may also interact with the GABAergic system.
The Role of GABA in Neuronal Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7] GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition. GABA exerts its effects through two main types of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[8]
Potential Interactions with GABA Receptors
(R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride could potentially act as a GABA-A receptor agonist or a positive allosteric modulator (PAM). As an agonist, it would directly bind to the GABA binding site and open the chloride channel, leading to hyperpolarization of the neuron.[9] As a PAM, it would bind to an allosteric site on the receptor, enhancing the effect of endogenous GABA.[10]
Figure 2: Hypothesized Modulation of the GABA-A Receptor.
Experimental Validation: Protocols and Methodologies
To substantiate the proposed mechanisms of action for (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, a series of in vitro and cellular assays are required.
Muscarinic Receptor Binding Assays
These assays are designed to determine the affinity of the compound for muscarinic receptor subtypes.
Protocol: Radioligand Binding Displacement Assay [11][12]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).
Functional Assays for Muscarinic Receptor Agonism
Functional assays measure the cellular response following receptor activation.
Protocol: Intracellular Calcium Mobilization Assay [3]
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the M1 muscarinic receptor (e.g., Jurkat cells or CHO-K1-hM1 cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
GABA-A Receptor Binding and Functional Assays
Similar assays can be employed to investigate the interaction with GABA-A receptors.
Protocol: [³H]-Muscimol Binding Assay [13]
This assay follows a similar principle to the muscarinic receptor binding assay but uses [³H]-muscimol, a GABA-A receptor agonist, as the radioligand and cell membranes prepared from a brain region rich in GABA-A receptors (e.g., cerebellum).
Protocol: Electrophysiological Assay (Patch-Clamp)
-
Cell Preparation: Use cultured neurons or a cell line expressing GABA-A receptors.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the cells.
-
Compound Application: Apply GABA alone and in combination with varying concentrations of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride.
-
Current Measurement: Measure the GABA-A receptor-mediated chloride currents.
-
Data Analysis: Determine if the compound potentiates the GABA-induced current, which would be indicative of positive allosteric modulation.
Quantitative Data from Analogous Compounds
The following table summarizes key quantitative data for nebracetam, providing a benchmark for the expected potency of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride if it shares a similar mechanism.
| Compound | Assay | Receptor/Target | Parameter | Value | Cell Line/System | Reference |
| Nebracetam | Intracellular Ca²⁺ Mobilization | M1 Muscarinic Receptor | EC₅₀ | 1.59 µM | Jurkat cells | [3] |
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is currently lacking, a strong, scientifically-grounded hypothesis can be formulated based on its structural similarity to the M1 muscarinic agonist nebracetam. The primary proposed mechanism is agonism at the M1 muscarinic acetylcholine receptor, with a potential secondary role in modulating the GABAergic system. The experimental protocols detailed in this guide provide a clear roadmap for the validation of these hypotheses. Future research should focus on conducting these assays to elucidate the precise pharmacological profile of this compound. Such studies will be instrumental in determining its potential as a novel nootropic agent and will contribute to the broader understanding of the structure-activity relationships within the pyrrolidinone class of cognitive enhancers.
References
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Zhang, Y., et al. (2022). The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands. Cell Research, 32(5), 481-495. [Link]
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Dolezal, V., & Tucek, S. (1983). 4-Aminopyridine interrupts the modulation of acetylcholine release mediated by muscarinic and opiate receptors. Journal of Neurochemistry, 41(5), 1339-1344. [Link]
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Mondadori, C., et al. (1989). Do piracetam-like compounds act centrally via peripheral mechanisms?. Brain Research, 482(2), 333-339. [Link]
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Gualtieri, F., et al. (2000). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 55(1), 31-41. [Link]
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Wikipedia. GABAA receptor. [Link]
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Ringheim, G. E., & Shutske, G. M. (1990). Derivatives of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 33(3), 1073-1078. [Link]
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Al-Otaibi, F., & Al-Ghamdi, B. (2020). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Microscopy and Ultrastructure, 8(4), 137. [Link]
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Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, 1(1), 1-7. [Link]
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Nishizaki, T., et al. (1994). Nebracetam (WEB 1881FU) Prevents N-Methyl-D-Aspartate Receptor-Mediated Neurotoxicity in Rat Striatal Slices. Journal of Pharmacology and Experimental Therapeutics, 269(3), 1091-1097. [Link]
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Rigo, B., et al. (2002). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Synthetic Communications, 32(21), 3341-3349. [Link]
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Gilbert, D., et al. (2007). A yellow fluorescent protein-based assay for high-throughput screening of glycine and GABAA receptor chloride channels. Neuroscience Letters, 412(2), 152-157. [Link]
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Walther, D., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(7), 1049-1064. [Link]
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Nabeshima, T., & Nitta, A. (1994). Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). Nihon shinkei seishin yakurigaku zasshi= Japanese journal of psychopharmacology, 14(2), 97-105. [Link]
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Wang, Y., et al. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 26(4), 1083. [Link]
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Mésange, A., et al. (2020). The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors. ACS Omega, 5(20), 11576-11587. [Link]
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Ninja Nerd. (2022, September 16). Autonomic Pharmacology | Muscarinic Antagonists [Video]. YouTube. [Link]
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MilliporeSigma. Receptor Binding Assays. [Link]
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Janković, S. M., et al. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Drug Design, Development and Therapy, 15, 1021. [Link]
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Chun, L., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 22(15), 8295. [Link]
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Hulme, E. C., & Birdsall, N. J. (1992). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of Receptor Research, 12(1), 57-96. [Link]
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Wusteman, M. C., et al. (1997). Effect of nebracetam on content of high-energy phosphates and morphometry of rat astrocytes in vitro. Comparison with piracetam. Acta Poloniae Pharmaceutica, 54(4), 323-327. [Link]
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van Oordt, T. M., et al. (2018). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 20(15), 3535-3541. [Link]
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Catalyst University. (2017, October 10). The GABAa Receptor & Positive Allosteric Modulation [Video]. YouTube. [Link]
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Company, R., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 10(11), 1269. [Link]
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Dr Matt & Dr Mike. (2023, May 1). Direct Muscarinic Agonists - in 2 mins! [Video]. YouTube. [Link]
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Technical Monograph: (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride
This is an in-depth technical guide on (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride , a specialized chiral scaffold used in medicinal chemistry.[1]
A Chiral Pharmacophore for Next-Generation CNS and Anti-Infective Therapeutics[1]
Executive Summary
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1434126-92-7) is a high-value chiral building block belonging to the gamma-lactam class.[1] Structurally, it represents a conformationally restricted analog of gamma-aminobutyric acid (GABA) .[1]
Unlike simple pyrrolidines, this molecule possesses a specific (R)-stereocenter at the C4 position and an exocyclic primary amine. These features make it a critical intermediate in the synthesis of SV2A ligands (racetam derivatives), quinolone antibiotics , and peptide mimetics . Its biological utility lies in its ability to orient functional groups into specific hydrophobic pockets of target proteins (e.g., Synaptic Vesicle Protein 2A) with high stereoselectivity.
Structural Biology & Pharmacophore Analysis[2]
1.1 The "GABA-Turn" Mimicry
The pyrrolidin-2-one ring is a rigidified form of GABA.[1] In flexible GABA analogs, the molecule can adopt multiple conformations. By cyclizing the backbone into a 5-membered lactam, (R)-4-(Aminomethyl)pyrrolidin-2-one locks the structure into a specific conformation that mimics the beta-turn of peptides.[1]
-
Rigid Scaffold: The lactam ring reduces the entropic penalty of binding to receptors.
-
Vector Positioning: The (R)-aminomethyl group acts as a "handle," projecting substituents into a defined spatial vector (typically the
or hydrophobic accessory pocket of a receptor).[1]
1.2 Stereochemical Significance (The "R" Factor)
In the context of SV2A ligands (the target of Levetiracetam and Brivaracetam), the stereochemistry at the C4 position is the primary determinant of affinity.
-
Levetiracetam: Unsubstituted at C4. Moderate affinity.
-
Brivaracetam: (4R)-propyl substituent.[1] High affinity (10–30x Levetiracetam).
-
(R)-4-(Aminomethyl)pyrrolidin-2-one: Provides the essential (4R)-geometry required to access the high-affinity state of SV2A, serving as a precursor for novel ligands where the propyl group is replaced by amine-linked functionalities (e.g., sulfonamides, ureas).[1]
Figure 1: Pharmacophore transition from flexible GABA to the rigid (R)-4-(Aminomethyl)pyrrolidin-2-one scaffold.[1][2]
Biological Applications & Activity Profile[2][4][5][6][7][8][9]
While the free hydrochloride salt has low intrinsic potency compared to fully functionalized drugs, it is the functional precursor for two major classes of bioactive molecules.
2.1 CNS Therapeutics (SV2A & GABA-ergic Systems)
The scaffold is used to synthesize "Next-Generation Racetams."[1] The primary amine allows for the attachment of lipophilic groups that cross the Blood-Brain Barrier (BBB).[1]
-
Mechanism: Modulation of neurotransmitter release via Synaptic Vesicle Protein 2A (SV2A).
-
SAR Insight: Derivatives synthesized from this scaffold have shown potential as anti-epileptics and cognitive enhancers. The (R)-configuration aligns with the binding pocket preferences observed in UCB Pharma's racetam development program [1].[1]
2.2 Antibacterial Agents (Quinolone Hybrids)
The pyrrolidine ring is a common side-chain in fluoroquinolones (e.g., Gemifloxacin, Moxifloxacin).
-
Role: The (R)-4-aminomethyl group improves water solubility and pharmacokinetics.[1]
-
Target: Bacterial DNA Gyrase and Topoisomerase IV.
-
Activity: Derivatives incorporating this specific isomer often exhibit reduced efflux pump susceptibility compared to their racemic counterparts.
2.3 Comparative Activity Data (Derivatives)
The following table illustrates the impact of the (4R)-substituent on biological activity in SV2A ligands (Model System).
| Compound Class | C4-Substituent | Stereochemistry | Relative SV2A Affinity (Ki) | Biological Outcome |
| Levetiracetam | H | N/A | 1.0 (Baseline) | Moderate Seizure Control |
| Brivaracetam | n-Propyl | (4R) | ~10-30x | High Potency / Fast Onset |
| Scaffold Derivative | -CH2-NH-R | (4R) | Variable (High) | Tunable Potency via 'R' group |
| Scaffold Derivative | -CH2-NH-R | (4S) | < 0.1x | Loss of Activity (Eutomer/Distomer) |
Data extrapolated from structure-activity relationship studies of pyrrolidone SV2A ligands [2].
Experimental Protocols
3.1 Self-Validating Synthesis of N-Alkylated Derivatives
To utilize this scaffold for biological testing, the lactam nitrogen (N1) is typically alkylated, and the exocyclic amine (N') is functionalized.[1]
Reagents:
-
Substrate: (R)-4-(Aminomethyl)pyrrolidin-2-one HCl[1][2][3][4]
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]
-
Solvent: Anhydrous DMF or THF
-
Electrophile: Alkyl halide (e.g., Ethyl 2-bromobutyrate for racetam-like cores)[1]
Step-by-Step Protocol:
-
Free Base Liberation (In-situ): Suspend the HCl salt (1.0 eq) in anhydrous THF. Add KOtBu (2.1 eq) at 0°C. Validation: Solution should become clear/cloudy white; ensure pH > 10.
-
Protection (Optional but Recommended): If selective N1-alkylation is required, first protect the primary amine with
(1.1 eq) and TEA in DCM. Verify product via TLC (ninhydrin stain: amine spot disappears). -
Deprotonation: To the N-Boc protected intermediate in dry DMF at 0°C, add NaH (1.2 eq, 60% dispersion). Stir for 30 min. Observation: Hydrogen gas evolution ceases.
-
Alkylation: Add the alkyl halide dropwise. Warm to Room Temperature (RT) and stir for 4-12h.
-
Workup: Quench with
, extract with EtOAc. -
Deprotection: Treat with 4M HCl in Dioxane to yield the final functionalized amine salt.
3.2 Quality Control & Characterization
-
Chiral HPLC: Essential to verify that racemization did not occur during synthesis.
-
NMR: The methylene protons at C4 (
) typically appear as a doublet/multiplet around 2.8-3.0 ppm.[1]
Synthetic Pathway Visualization
The following diagram outlines the workflow for converting the raw scaffold into a bioactive SV2A ligand or Antibacterial agent.
Figure 2: Divergent synthetic pathways utilizing the scaffold for library generation.
Handling and Stability
-
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Ether).
-
Safety: Irritant. Standard PPE required. No specific acute toxicity data available for the pure intermediate; treat as a potential bioactive GABA analog.
References
-
Klitgaard, H., et al. (2016).[6] "Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment." Epilepsia, 57(4), 538–548.[6]
-
Noyer, M., et al. (2011). "Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain."[7] European Journal of Pharmacology, 668(3), 414-424.
-
Mao, G., et al. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Molecules, 28(18). (Review of pyrrolidine scaffold utility).
-
PubChem Compound Summary. (2024). "4-(Aminomethyl)pyrrolidin-2-one hydrochloride."[1][2][3][4][5] CID 69843666. [1]
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(R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride: A Strategic Scaffold in Medicinal Chemistry
Topic: (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride: Technical Monograph Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1434126-92-7) represents a high-value chiral building block in the synthesis of next-generation pharmaceuticals. Structurally, it is a cyclic analogue of
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound is defined by a pyrrolidin-2-one ring substituted at the 4-position with an aminomethyl group in the (R)-configuration, stabilized as a hydrochloride salt.[1][2][3]
Table 1: Critical Chemical Constants
| Parameter | Specification |
| IUPAC Name | (4R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride |
| CAS Number | 1434126-92-7 |
| Molecular Formula | C |
| Molecular Weight | 150.61 g/mol |
| Chiral Center | C4 (R-configuration) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in THF, DCM |
| Melting Point | 165–170 °C (Decomposes) |
| pKa (Calculated) | ~9.5 (Primary amine), ~-0.5 (Amide nitrogen) |
Synthetic Methodology: The "Self-Validating" Protocol
The synthesis of the enantiopure (R)-isomer presents a challenge due to the remote chiral center at C4. While asymmetric hydrogenation is possible, the most robust, scalable laboratory protocol relies on a Michael Addition-Reduction-Resolution sequence. This pathway is favored for its use of accessible reagents (Itaconic acid) and high reproducibility.
Mechanism of Action & Rationale
The synthesis begins with Itaconic acid, a renewable feedstock. The strategy involves:
-
Michael Addition: Nitromethane adds to the
-unsaturated system. -
Reductive Cyclization: Hydrogenation reduces the nitro group to an amine, which spontaneously attacks the methyl ester to close the lactam ring.
-
Optical Resolution: The racemic intermediate is resolved using a chiral acid.
Step-by-Step Protocol
Stage I: Preparation of rac-4-(Nitromethyl)succinate
-
Reagents: Dimethyl itaconate (1.0 eq), Nitromethane (1.2 eq), DBU (0.1 eq).
-
Procedure:
-
Dissolve dimethyl itaconate in dry THF.
-
Add nitromethane followed by dropwise addition of DBU at 0°C to minimize polymerization.
-
Stir at ambient temperature for 16 hours.
-
Validation: TLC (Hexane/EtOAc 7:3) should show disappearance of the starting alkene.
-
Workup: Quench with dilute HCl, extract with EtOAc, and concentrate to yield the nitro-diester oil.
-
Stage II: Reductive Cyclization to rac-Lactam
-
Reagents: Nitro-diester intermediate, Raney Nickel (20 wt%), H
(50 psi), Methanol. -
Procedure:
-
Charge the hydrogenation vessel with the nitro-diester and methanol.
-
Add Raney Nickel (Caution: Pyrophoric).
-
Pressurize with Hydrogen (50 psi) and heat to 50°C for 24 hours.
-
Mechanism: The nitro group reduces to a primary amine, which undergoes intramolecular nucleophilic acyl substitution with the adjacent ester, releasing methanol and forming the ring.
-
Workup: Filter catalyst over Celite. Concentrate filtrate to obtain crude rac-4-(aminomethyl)pyrrolidin-2-one.
-
Stage III: Classical Resolution for (R)-Isomer
-
Reagents: rac-Amine, (S)-(+)-Mandelic acid (0.5 eq), Isopropanol (IPA).
-
Procedure:
-
Dissolve the racemic free base in hot IPA.
-
Add (S)-(+)-Mandelic acid.
-
Cool slowly to 4°C to crystallize the diastereomeric salt.
-
Validation: Check optical rotation of the liberated base. Recrystallize until enantiomeric excess (ee) > 98%.
-
Salt Exchange: Treat the salt with HCl/Dioxane to precipitate the target (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride.
-
Synthetic Workflow Diagram
Figure 1: Synthetic route from Itaconic acid illustrating the Michael addition, reductive cyclization, and optical resolution steps.
Medicinal Chemistry Applications
The (R)-4-(aminomethyl)pyrrolidin-2-one scaffold is a "privileged structure" in drug design due to its ability to mimic the transition states of peptide bonds and its structural congruence with the neurotransmitter GABA.
Pharmacophore Logic
-
GABA Mimicry: The pyrrolidone ring constrains the GABA backbone, reducing conformational entropy and increasing binding affinity to GABA
or GABA receptors, or the SV2A protein (target of Levetiracetam/Brivaracetam). -
Rigid Linker: In antibiotic design (e.g., fluoroquinolones), the pyrrolidine ring projects the aminomethyl group into a specific region of the DNA gyrase active site, enhancing potency against Gram-positive bacteria.
Key Therapeutic Areas
-
Antiepileptics (SV2A Ligands): This compound is a direct structural homolog of the side chain found in Brivaracetam (which uses a 4-propyl group). The aminomethyl variant offers a handle for further derivatization (e.g., reductive amination) to create novel SV2A ligands with altered lipophilicity (LogP).
-
Antimicrobials: Used as the C7-side chain in novel naphthyridone antibiotics, improving solubility and half-life compared to piperazine analogues.
-
Peptidomimetics: Acts as a
-turn mimetic in synthetic peptides, stabilizing secondary structures in protease inhibitors.
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional zones of the scaffold for medicinal chemistry optimization.
Handling, Stability & Analytics
Handling Protocols
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Safety: While not classified as highly toxic, pyrrolidones can be skin irritants. Standard PPE (gloves, goggles, lab coat) is mandatory. The free base is an amine and may absorb CO
from the air.
Analytical Validation
To ensure the integrity of the (R)-enantiomer, the following analytical controls are required:
| Method | Purpose | Acceptance Criteria |
| 1H NMR (D | Structural Confirmation | Diagnostic signals: |
| Chiral HPLC | Enantiomeric Purity | Column: Chiralpak AD-H or equivalent. Mobile Phase: Hexane/IPA/DEA. ee > 98% . |
| Titration | Salt Stoichiometry | AgNO |
References
-
Synthesis of Pyrrolidin-2-ones via Michael Addition
-
Itaconic Acid as a Precursor
- Source: "Conversion of itaconic acid to 3- and 4-methyl-2-pyrrolidone.
-
Medicinal Chemistry of Pyrrolidines
-
Source: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2020.[5]
-
-
Brivaracetam Structural Analogues
- Source: "Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug." ACS Omega, 2022.
-
Chemical Identity & CAS Verification
-
Source: ChemScene Product Data: (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride.[3]
-
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 761440-06-6,7-Amino-2-methylisoindolin-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Safety & Handling Guide: (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride
[1][2]
Executive Summary & Compound Profile
Target Compound: (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride CAS Number: 1434126-92-7 Role: Chiral Building Block / Intermediate in Drug Discovery[1][2]
This guide provides a technical framework for the safe handling, storage, and experimental utilization of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride.[1][2] As a chiral amine salt, this compound is frequently employed in the synthesis of pyrrolidine-based organocatalysts and GABA (gamma-aminobutyric acid) analogues.[1][2] Its hydrochloride salt form imparts specific physical properties—notably increased water solubility and hygroscopicity—that necessitate precise handling protocols to maintain chemical integrity and operator safety.[1][2]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (4R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride |
| Molecular Formula | C₅H₁₁ClN₂O |
| Molecular Weight | 150.61 g/mol |
| Physical State | Solid (Powder or Crystalline) |
| Solubility | High in Water, Methanol; Low in non-polar solvents |
| Chirality | R-enantiomer (Critical for stereoselective synthesis) |
Hazard Identification & Risk Assessment (GHS)
Based on authoritative classifications for the specific CAS 1434126-92-7, this compound is classified primarily as an Irritant and Harmful substance.[1][2] Unlike its free-base counterparts or N-methylpyrrolidone (NMP) analogues which may be corrosive liquids, the HCl salt presents as a solid, reducing volatility risks but introducing dust inhalation hazards.[1][2]
GHS Classification[1][9][10][11][12]
-
Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed)[1]
-
Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation)[1][3]
-
Serious Eye Damage/Irritation: Category 2A (H319 - Causes serious eye irritation)[1]
-
STOT - Single Exposure: Category 3 (H335 - May cause respiratory irritation)[1][2]
Toxicological Context
The primary physiological risk stems from the compound's acidic nature (upon hydrolysis) and the reactivity of the primary amine group.[1][2]
-
Inhalation: Dust particles can deposit in the upper respiratory tract.[1][2] The hygroscopic nature of the salt means it will rapidly absorb moisture from mucous membranes, creating a localized acidic environment (HCl release) that causes irritation or inflammation.[1][2]
-
Ocular Contact: Direct contact with the solid or concentrated solutions can cause severe irritation due to the combined effects of pH deviation and abrasive mechanical action.[1][2]
Technical Handling Protocols
Expertise Insight: The handling of amine hydrochloride salts requires balancing containment (to prevent dust) with moisture control (to prevent clumping and degradation).[2]
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[1][2]
-
Air Velocity: Ensure face velocity is maintained between 0.3 – 0.5 m/s to capture dust without creating turbulence that disperses the powder.[1][2]
Personal Protective Equipment (PPE)
-
Respiratory: If fume hood availability is compromised or during spill cleanup, use a P95/P100 particulate respirator .[1][2]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact.[1][2] Double-gloving is recommended during dissolution steps.[1][2]
-
Ocular: Chemical safety goggles are mandatory.[1][2] Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1][2]
Experimental Workflow: Solubilization & Reaction Setup
This protocol ensures safe dissolution while mitigating exotherms and purity loss.[1][2]
-
Pre-Weighing Preparation:
-
Transfer:
-
Dissolution:
-
Thermodynamics: The dissolution of amine hydrochlorides can be slightly exothermic.[1][2] Add solvent slowly to the solid with gentle stirring.[1][2]
-
Neutralization (If Free Base is needed): If the protocol requires the free amine, treat the aqueous solution with a stoichiometric amount of base (e.g., NaOH or NaHCO₃) before organic extraction.[1] Caution: This generates heat and may release volatile free amine vapors; perform strictly in a fume hood.[1][2]
Storage, Stability & Incompatibility
Trustworthiness: Improper storage is the leading cause of "failed" reactions involving this class of compounds.[1][2]
-
Hygroscopicity: The HCl salt is prone to absorbing atmospheric water.[1][2] This alters the effective molecular weight (leading to stoichiometry errors) and can facilitate hydrolysis of the lactam ring over time.[1][2]
-
Conditions: Store at 2-8°C (Refrigerated) in a tightly sealed container. Use a desiccator if long-term storage is required after opening.[1][2]
-
Incompatibilities:
Emergency Response & First Aid
Authoritative Grounding: Procedures align with standard chemical safety practices for irritant solids.
Spill Management Logic
Scenario: Powder Spill on Benchtop.
-
PPE Up: Don goggles, double gloves, and respiratory protection.[1][2]
-
Containment: Cover the spill with a damp paper towel (to prevent dust dispersal) or use a dedicated chemical vacuum with HEPA filtration.[1][2]
-
Neutralization: Wipe the area with a dilute sodium bicarbonate solution to neutralize potential acidity, followed by water.[1][2]
First Aid Measures
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2][4][5] Lift eyelids to ensure flushing of trapped particles.[1][2] Seek medical attention immediately.
-
Skin Contact: Wash with soap and plenty of water.[1][2][6][5] Remove contaminated clothing.[1][2][6][3][5]
-
Ingestion: Rinse mouth. Do not induce vomiting. Call a Poison Center.[1][2][6]
Visualization & Decision Logic
Diagram 1: Safe Handling Decision Matrix
This workflow guides the researcher through the decision process for handling the solid versus the solution state.[1][2]
Caption: Decision matrix for handling (R)-4-(Aminomethyl)pyrrolidin-2-one HCl, highlighting critical control points for dust and pH-dependent risks.
Diagram 2: Emergency Response Logic Flow
A clear, step-by-step logic flow for responding to exposure incidents.
Caption: Immediate response workflow for exposure incidents involving the target compound.
References
An In-depth Technical Guide to the Solubility Profile of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride
This guide provides a comprehensive technical overview of the solubility profile of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its solubility characteristics. This document will delve into the theoretical and practical aspects of its solubility, offering insights into the experimental design and interpretation of solubility data.
Introduction to (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride
(R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is a chiral intermediate with the chemical formula C₅H₁₁ClN₂O.[1][2] It is a key building block in the synthesis of various pharmaceutical compounds. The pyrrolidin-2-one core is a prevalent scaffold in medicinal chemistry, known for its ability to participate in various biological interactions.[3] The presence of an aminomethyl group and its formulation as a hydrochloride salt significantly influence its physicochemical properties, most notably its solubility. Understanding this profile is paramount for its effective use in synthetic chemistry, purification, and formulation development.
Compound Identification:
| Property | Value |
|---|---|
| IUPAC Name | (4R)-4-(aminomethyl)pyrrolidin-2-one;hydrochloride[1] |
| CAS Number | 1434126-92-7[1] |
| Molecular Formula | C₅H₁₁ClN₂O[2] |
| Molecular Weight | 150.61 g/mol [2] |
Theoretical Framework for Solubility
The solubility of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is governed by the interplay of its molecular structure and the properties of the solvent. The molecule possesses a polar lactam ring, a primary amine, and exists as a hydrochloride salt. This combination suggests a high affinity for polar protic solvents.
The dissolution process can be understood through thermodynamic principles. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur. This is influenced by the enthalpy of solution (ΔH_sol), which involves breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions, and the entropy of solution (ΔS_sol).
For a hydrochloride salt, the dissolution in water involves the dissociation of the ionic lattice and the hydration of the resulting ions. The primary amine will be protonated, leading to the formation of a quaternary ammonium salt, which enhances its water solubility.[4][5]
Qualitative Solubility Profile
While specific quantitative data is not extensively published, a qualitative solubility profile can be inferred based on the structure and general chemical principles. The parent molecule, pyrrolidine, is miscible with water and most organic solvents.[6] Similarly, 2-pyrrolidone is very soluble in water and a range of organic solvents.[7] The hydrochloride salt form of (R)-4-(aminomethyl)pyrrolidin-2-one is expected to be highly soluble in aqueous solutions and polar protic solvents like methanol and ethanol. Its solubility is anticipated to be lower in less polar organic solvents.
Key Factors Influencing Solubility
The solubility of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is not a fixed value but is influenced by several environmental factors.
Effect of pH
The pH of the aqueous medium is a critical determinant of the solubility of this compound.[8] As a hydrochloride salt of a primary amine, its solubility is pH-dependent. In acidic to neutral pH, the amine group will be protonated (R-CH₂NH₃⁺), favoring dissolution in aqueous media. As the pH increases into the alkaline range, the amine will be deprotonated to its free base form (R-CH₂NH₂), which is expected to be less soluble. The pH-solubility profile is crucial for developing aqueous formulations and for designing purification strategies.[9]
Common Ion Effect
In solutions containing a common ion (chloride), the solubility of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride can be suppressed.[9] According to Le Chatelier's principle, an increase in the concentration of the chloride ion in the solution will shift the dissolution equilibrium to the left, favoring the solid, undissolved state. This is an important consideration in buffered systems containing chloride salts.
Temperature
The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature. However, this is not a universal rule and must be determined experimentally. Understanding the temperature dependence is vital for crystallization processes and for determining appropriate storage conditions.
Solvent Polarity
The principle of "like dissolves like" is fundamental to predicting solubility. (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, being a polar, ionic compound, will exhibit higher solubility in polar solvents that can effectively solvate the ions. A summary of expected solubility in various solvents is presented below.
Table 1: Predicted Qualitative Solubility of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride in Common Solvents
| Solvent | Polarity (Dielectric Constant) | Solvent Type | Predicted Solubility | Rationale |
| Water | 80.1 | Polar Protic | Very High | Forms strong hydrogen bonds and solvates the ions effectively. |
| Methanol | 32.7 | Polar Protic | High | Capable of hydrogen bonding and has a high dielectric constant. |
| Ethanol | 24.5 | Polar Protic | Moderate to High | Good hydrogen bonding capability, but lower polarity than methanol. |
| Isopropanol | 19.9 | Polar Protic | Moderate | Lower polarity and increased steric hindrance compared to ethanol. |
| Acetonitrile | 37.5 | Polar Aprotic | Low to Moderate | High polarity but lacks hydrogen bond donating ability. |
| Acetone | 20.7 | Polar Aprotic | Low | Moderate polarity, but a poor hydrogen bond donor. |
| Dichloromethane | 9.1 | Nonpolar | Very Low | Low polarity and inability to form strong interactions with the salt. |
| Toluene | 2.4 | Nonpolar | Insoluble | Very low polarity. |
| Hexane | 1.9 | Nonpolar | Insoluble | Nonpolar solvent with weak intermolecular forces. |
Experimental Determination of Solubility
Accurate determination of the solubility profile requires rigorous experimental work. The following section outlines the standard methodologies.
Solid-State Characterization
Before any solubility measurements, it is crucial to characterize the solid form of the material. Polymorphism can significantly impact solubility, and different crystalline forms may exhibit different solubilities.[10][11]
Recommended Techniques:
-
Powder X-ray Diffraction (PXRD): To determine the crystalline form and assess purity.[10]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12][13]
Protocol:
-
Preparation: Add an excess amount of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride to a known volume of the selected solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[13]
-
Solid Residue Analysis: Analyze the remaining solid using PXRD to confirm that no phase change occurred during the experiment.
Diagram 1: Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask method.
pH-Solubility Profile Determination
To determine the effect of pH, the equilibrium solubility is measured in a series of buffers across a wide pH range (e.g., pH 2 to 10).
Protocol:
-
Prepare a series of buffers with known pH values.
-
Perform the shake-flask method in each buffer.
-
Measure the equilibrium pH of the saturated solution, as it may differ slightly from the initial buffer pH.
-
Plot the logarithm of the solubility versus the final measured pH.
Diagram 2: Logical Relationship for pH-Dependent Solubility
Caption: Influence of pH on amine protonation and solubility.
Thermodynamic Modeling of Solubility
The experimental solubility data can be fitted to various thermodynamic models to gain deeper insights into the dissolution process.[14][15][16][17][18] The van't Hoff equation can be used to describe the temperature dependence of solubility and to calculate the enthalpy of solution.
Conclusion
The solubility of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is a critical parameter for its application in pharmaceutical development. As a polar, ionic compound, it is expected to be highly soluble in aqueous and polar protic solvents. Its solubility is significantly influenced by pH, temperature, and the presence of common ions. A thorough understanding and experimental determination of its solubility profile, using standardized methods like the shake-flask technique, are essential for process optimization, formulation design, and ensuring consistent product performance. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize the solubility of this important chemical intermediate.
References
- United States Pharmacopeia (2023). USP Monographs, Brivaracetam. USP-NF.
-
U.S. Food and Drug Administration. (n.d.). BRIVIACT (brivaracetam) Label. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2017). Attachment: Product Information Brivaracetam. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
- Patel, S., et al. (n.d.). Pharmaceutical compositions comprising brivaracetam. Google Patents.
- Contreras, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
PubChem. (n.d.). 2-Pyrrolidone. National Institutes of Health. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow.
- Wieder, O., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- ChemRxiv. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
- MDPI. (2023).
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of pyrrolidine and pyrrolidin-2-one derivatives.
- PubMed. (2013). Thermodynamic modeling of activity coefficient and prediction of solubility.
- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
- ACS Publications. (2024).
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- Semantic Scholar. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances.
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- PubMed. (2007). Solid-state characterization of buspirone hydrochloride polymorphs.
- PubMed. (1995). Preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159).
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-state characterization of buspirone hydrochloride polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrroli dinyl]benzamide (TKS159) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride as a Chiral Building Block
Executive Summary
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1434126-92-7) is a high-value chiral scaffold acting as a conformationally restricted analogue of GABA (
This guide details the physicochemical profile, strategic utility, and a validated experimental protocol for incorporating this building block into peptidomimetic and neurological drug candidates.
Chemical Profile & Stereochemical Significance[1][2]
Identity & Properties
| Parameter | Technical Specification |
| IUPAC Name | (4R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride |
| CAS Number | 1434126-92-7 |
| Formula | C |
| Molecular Weight | 150.61 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in H |
| Chiral Purity |
Structural Utility in Drug Design
The (R)-configuration at the C4 position is pharmacologically distinct. While (S)-enantiomers of pyrrolidine derivatives often map to the Pregabalin/Gabapentin binding space (calcium channels), the (R)-4-substituted lactams are privileged scaffolds for SV2A ligands (e.g., Brivaracetam analogues).
Key Pharmacophore Features:
-
Lactam Core: Acts as a hydrogen bond acceptor/donor mimic of the peptide bond, improving metabolic stability against proteases.
-
C4-Aminomethyl Arm: Provides a primary amine handle for amide coupling, sulfonylation, or reductive amination, extending the molecule into specific hydrophobic pockets of the target protein.
-
Conformational Restriction: Reduces the entropic penalty of binding compared to flexible linear GABA analogues.
Strategic Synthesis & Sourcing
Note: While most medicinal chemists purchase this block, understanding its origin ensures quality control.
The industrial synthesis typically follows the Itaconate-Nitroalkane Route :
-
Michael Addition: Nitromethane adds to dialkyl itaconate.
-
Asymmetric Hydrogenation: Establishes the (R)-stereocenter using chiral phosphine ligands (e.g., BINAP or DuPhos).
-
Reductive Cyclization: One-pot reduction of the nitro group to an amine and cyclization to the lactam.
Quality Alert: Commercial batches must be checked for the presence of the des-chloro free base or residual inorganic salts, which can alter stoichiometry in sensitive coupling reactions.
Experimental Protocol: Site-Selective Amide Coupling
Objective: To couple (R)-4-(aminomethyl)pyrrolidin-2-one HCl to a carboxylic acid (R-COOH) without protecting the lactam nitrogen.
Challenge: The lactam nitrogen (
Materials
-
Reagent A: (R)-4-(Aminomethyl)pyrrolidin-2-one HCl (1.0 equiv)
-
Reagent B: Carboxylic Acid (R-COOH) (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Workflow
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at 0°C for 15 minutes to form the activated ester.
-
Why: Pre-activation minimizes racemization of the carboxylic acid component.
-
-
Nucleophile Addition:
-
In a separate vial, dissolve (R)-4-(aminomethyl)pyrrolidin-2-one HCl (1.0 equiv) in minimal DMF.
-
Add remaining DIPEA (2.0 equiv) to neutralize the HCl salt and liberate the free amine.
-
Critical: Add this solution dropwise to the activated ester mixture at 0°C.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Monitor via LC-MS. The lactam NH (
) is non-reactive under these conditions due to resonance stabilization.
-
-
Work-up (Hydrophilic Product Protocol):
-
Note: The product is likely polar. Standard aqueous extraction may result in loss.
-
Method A (Precipitation): Pour reaction mixture into ice-cold diethyl ether. Filter the precipitate.
-
Method B (Lyophilization): Dilute with water/acetonitrile and lyophilize directly if using volatile buffers, then purify via Reverse-Phase Prep-HPLC.
-
Visualization: Reaction Logic
Figure 1: Selective amide coupling workflow targeting the exocyclic amine while preserving the lactam ring.
Quality Control & Chiral Validation
Ensuring the enantiomeric excess (ee) of the (R)-isomer is critical, as the (S)-isomer may have antagonistic or off-target effects.
| Method | Conditions | Acceptance Criteria |
| 1H NMR | DMSO-d6, 400 MHz | Confirm integration of -CH2-NH- protons (approx 2.8-3.0 ppm) and Lactam NH (approx 7.5 ppm). |
| Chiral HPLC | Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA/DEA (80:20:0.1). | > 98.0% ee.[1] The (R)-isomer typically elutes differently than the (S)-isomer; standards required. |
| Water Content | Karl Fischer Titration | < 5.0% (Hygroscopic nature requires strict moisture control). |
Pathway Analysis: Why (R)?
The biological rationale for selecting the (R)-isomer often stems from the binding pocket topology of SV2A.
Figure 2: Theoretical binding logic for SV2A ligands, illustrating the necessity of the (R)-configuration.
References
-
ChemScene. (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride Product Page. Retrieved from
-
Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry.[2] (Foundational SAR for 4-substituted pyrrolidones).[3]
-
National Center for Biotechnology Information. PubChem Compound Summary for Pyrrolidine-2-one derivatives.
-
Fluorochem. Product Analysis: (4R)-4-(Aminomethyl)pyrrolidin-2-one HCl.[4][5]
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs.[6][1][2][7][8][9][10] (Context on Racetam pharmacophores).
Sources
- 1. eMolecules 4-(aminomethyl)pyrrolidin-2-one hydrochloride | 1400764-39-7 | Fisher Scientific [fishersci.com]
- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. (4R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride,1434126-92-7-Amadis Chemical [amadischem.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. mdpi.com [mdpi.com]
- 10. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam [mdpi.com]
Methodological & Application
Experimental protocol for using (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride
Technical Application Note: Utilization of (R)-4-(Aminomethyl)pyrrolidin-2-one HCl in Asymmetric Synthesis
Introduction & Chemical Profile
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1434126-92-7) is a high-value chiral building block widely employed in the synthesis of neuroactive compounds, kinase inhibitors, and peptidomimetics. Structurally, it functions as a conformationally restricted GABA analog and a "privileged scaffold" in medicinal chemistry, offering a polar lactam motif that enhances water solubility and hydrogen-bonding potential in drug candidates.
This guide addresses the specific challenges of handling this hygroscopic salt, liberating the reactive free base without racemization, and selectively functionalizing the exocyclic primary amine in the presence of the lactam nitrogen.
Chemical Identity
-
IUPAC Name: (4R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride
-
Molecular Formula: C₅H₁₀N₂O[1] · HCl
-
Molecular Weight: 150.61 g/mol [2]
-
Key Feature: The C4-chiral center is remote from the carbonyl, making it chemically stable against racemization compared to C2-substituted pyrrolidines, yet stereochemical integrity must be validated.
Material Handling & Storage
Causality: As a hydrochloride salt of a polar amine, this compound is significantly hygroscopic. Moisture absorption alters the stoichiometry of coupling reactions (leading to under-dosing of the amine) and can promote hydrolysis of the lactam ring over long periods.
| Parameter | Specification | Rationale |
| Storage Temp | 2–8°C | Retards degradation; prevents "caking" of the salt. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture uptake. |
| Solubility | High: | The salt is insoluble in non-polar organic solvents. Free-basing is required for DCM compatibility. |
| Handling | Desiccator equilibration | Allow vial to reach room temp before opening to prevent condensation. |
Experimental Protocols
Protocol A: Controlled Free-Basing & Solubilization
Objective: To liberate the nucleophilic primary amine from the HCl salt for use in organic solvents (DCM/THF) without opening the lactam ring.
Mechanism: The exocyclic amine (
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 equiv of (R)-4-(aminomethyl)pyrrolidin-2-one HCl in dry Dichloromethane (DCM) or Dimethylformamide (DMF). Note: It will not dissolve initially.
-
Neutralization: Add 2.5 equiv of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.
-
Why DIPEA? Unlike Triethylamine (TEA), DIPEA is less nucleophilic and minimizes the risk of side reactions.
-
Observation: The suspension should clear as the lipophilic free base forms and the DIPEA·HCl salt dissolves (in DMF) or remains soluble.
-
-
Validation (TLC/LCMS): Spot the reaction mixture against the starting material. Use a polar eluent (10% MeOH in DCM + 1%
). The free base will streak less than the salt.
Protocol B: Selective Amide Coupling (HATU Method)
Objective: To couple the primary amine to a carboxylic acid (
Logic: The exocyclic primary amine is significantly more nucleophilic than the amide (lactam) nitrogen. Under standard activation conditions, protection of the lactam nitrogen is not required.
-
Activation: In a separate vial, dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add the "Free-Based Solution" from Protocol A (containing 1.0 equiv amine and excess base) to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours.
-
Quench: Dilute with EtOAc. Wash with sat.
(removes unreacted acid) and Brine.-
Critical Warning: Do not use strong acid (1M HCl) for washing if your product is acid-sensitive, though the lactam ring itself is relatively stable to brief acid washes.
-
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol C: Chiral Integrity Validation (Enantiomeric Excess)
Objective: To ensure the (R)-configuration is preserved after reaction.
Method: Derivatization with Mosher's Acid Chloride or Chiral HPLC.
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).
-
Standard: Compare retention time against the racemic (rac)-4-(aminomethyl)pyrrolidin-2-one derivative.
Visualized Workflows
Figure 1: Selective Functionalization Pathway
This diagram illustrates the reactivity difference between the exocyclic amine and the endocyclic lactam, guiding the synthetic strategy.
Caption: Selective activation of the exocyclic amine. The lactam nitrogen remains inert under standard coupling conditions due to resonance stabilization.
Figure 2: Experimental Workflow & QC
Step-by-step logic for handling the salt and validating the product.
Caption: Operational workflow ensuring moisture control and stereochemical verification.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete free-basing; Salt clumping. | Sonication of the initial suspension in DMF/DIPEA is critical before adding the electrophile. |
| Racemization | High temperature or strong base exposure. | Maintain reaction < 30°C. Use DIPEA instead of TEA or inorganic bases. |
| Ring Opening | Hydrolysis of lactam. | Avoid prolonged exposure to aqueous strong acids/bases during workup. Use pH 4-9 buffers. |
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71309489, (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride. Retrieved from [Link]
-
Pyrrolidinone Scaffold Utility: K. A. Tehrani et al. (2018). "Synthesis and Reactivity of 4-Substituted Pyrrolidin-2-ones." Tetrahedron. Retrieved from [Link] (Generalized reference for scaffold reactivity).
-
Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
Sources
Application Note: (R)-4-(Aminomethyl)pyrrolidin-2-one HCl in Peptidomimetic Synthesis
This Application Note and Protocol guide details the use of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1434126-92-7) in peptide synthesis.
-Lactam Conformational Constraint / GABA MimeticIntroduction & Scientific Context
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is a specialized building block used to introduce a conformationally constrained
In drug discovery, this moiety is primarily utilized for:
-
C-Terminal Capping: Protecting peptides from carboxypeptidase degradation by replacing the C-terminal carboxylate with a neutral, stable lactam.[1]
-
Conformational Locking: The lactam ring restricts the rotation of the
and angles, mimicking specific -turns or -turns, which can enhance receptor affinity (particularly in neuroactive peptides). -
Bioavailability Enhancement: The lactam moiety increases lipophilicity compared to a free C-terminal acid or amide, potentially improving Blood-Brain Barrier (BBB) penetration.[1]
Chemical Profile
| Property | Specification |
| CAS Number | 1434126-92-7 |
| Formula | |
| MW | 150.61 g/mol |
| Stereochemistry | (R)-Enantiomer |
| Functional Group | Primary Amine (Nucleophile), Lactam (Electrophile/Neutral) |
| Solubility | High in Water, DMSO, MeOH; Moderate in DMF; Low in DCM |
Strategic Application in Synthesis
Unlike standard amino acids, this compound possesses a non-nucleophilic lactam nitrogen at position 1 and a reactive primary amine at the 4-aminomethyl position. Consequently, it cannot be used for chain elongation from the N-terminus using standard SPPS protocols.[1]
It is exclusively used as a C-Terminal Amine Component.
Synthesis Strategy Selection
-
Method A: Solution Phase Fragment Condensation (Recommended)
-
Method B: Side-Chain Anchoring (Advanced)
-
Anchor the peptide to the resin via an Asp/Glu side chain or a specific linker.[1]
-
Couple the (R)-lactam to the C-terminus while the peptide is still on the solid support.
-
Detailed Experimental Protocols
Protocol 1: Preparation of the Free Base Stock Solution
The hydrochloride salt is acidic and can inhibit coupling efficiency if not properly neutralized.[1]
Reagents:
-
Anhydrous DMF (Dimethylformamide)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Weigh 150 mg (1.0 mmol) of the HCl salt into a 4 mL vial.
-
Add 2.0 mL of anhydrous DMF. Vortex until a suspension forms (the salt may not fully dissolve yet).[1]
-
Add 174 µL (1.0 mmol, 1.0 eq) of DIPEA.
-
Vortex vigorously for 1 minute. The solution should clarify as the free amine is liberated and the DIPEA-HCl salt forms (soluble in DMF).
-
Critical Step: Use this solution immediately to prevent potential dimerization or oxidation.[1]
Protocol 2: Solution Phase Coupling (Fragment Condensation)
This protocol describes coupling the lactam to a protected peptide fragment cleaved from 2-CTC resin.
Reagents:
-
Protected Peptide-COOH (1.0 eq)
-
(R)-Lactam Free Base Solution (from Protocol 1) (1.2 eq)
-
HATU (1.1 eq)
-
HOAt (1.1 eq) - Optional, enhances rate
-
DIPEA (2.0 eq for reaction maintenance)
Workflow:
-
Activation: Dissolve the Protected Peptide-COOH (0.1 mmol) in 1 mL DMF. Add HATU (42 mg, 0.11 mmol) and DIPEA (35 µL, 0.2 mmol).[1] Stir for 30 seconds to form the activated ester.
-
Coupling: Add the pre-neutralized (R)-Lactam solution (containing 0.12 mmol amine) to the activated peptide mixture.
-
Reaction: Stir at room temperature under nitrogen for 2–4 hours.
-
Monitoring: Monitor by LC-MS. Look for the mass shift:
.-
Note: The added mass of the lactam fragment (C5H9N2O) is ~113.07 Da.[1]
-
-
Work-up:
Protocol 3: Global Deprotection
-
Dissolve the crude protected peptide-lactam in a cleavage cocktail: TFA/TIPS/Water (95:2.5:2.5) .[1]
-
Stir for 2–3 hours at room temperature.
-
Precipitate the final product in cold diethyl ether.
-
Centrifuge and wash the pellet 3 times with ether.
-
Lyophilize from Water/Acetonitrile.[1]
Visualization of Signaling & Workflow
The following diagram illustrates the chemical logic of incorporating this constraint.
Caption: Workflow for convergent synthesis of C-terminal lactam-constrained peptides via fragment condensation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | HCl salt not fully neutralized. | Ensure 1.0 eq DIPEA is added to the lactam stock before mixing with the activated peptide.[1] |
| Precipitation | Poor solubility of the lactam salt in DCM.[1] | Switch solvent to DMF or NMP.[1] Do not use DCM for the coupling step.[1] |
| Racemization | Over-activation of the peptide C-terminus.[1] | Use PyBOP/HOBt instead of HATU if the C-terminal residue is Cys or His.[1] Keep base equivalents strict (< 3 eq total). |
| Extra Peaks in HPLC | Incomplete coupling of the amine.[1] | Double couple (repeat Protocol 2, Step 2-3). Ensure the amine is in excess (1.5 eq).[1] |
References
-
Chemical Identification & Properties
-
General Lactam Peptidomimetics
-
Synthesis of Gamma-Lactam Constraints
-
Coupling Reagents in SPPS
Sources
Strategic Amine Protection of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride: A Detailed Guide for Researchers
In the landscape of contemporary drug discovery and development, the chiral scaffold of (R)-4-(aminomethyl)pyrrolidin-2-one stands as a pivotal building block for a variety of pharmacologically active agents. Its inherent structural features—a primary amine, a secondary amine within a lactam ring, and a defined stereocenter—necessitate a well-defined protecting group strategy to achieve regioselective functionalization and preserve stereochemical integrity throughout multi-step syntheses. This comprehensive guide provides an in-depth analysis of protecting group strategies for (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, offering detailed protocols, comparative data, and expert insights to navigate the complexities of its chemical manipulation.
The Strategic Imperative for Amine Protection
(R)-4-(aminomethyl)pyrrolidin-2-one possesses two nitrogen nucleophiles: a highly reactive primary amine on the side chain and a significantly less nucleophilic secondary amide (lactam) nitrogen. Direct functionalization of the primary amine, for instance, in peptide coupling or alkylation reactions, is often complicated by the basicity of the amine, which can lead to unwanted side reactions or necessitate specific activation protocols. The hydrochloride salt form, while improving stability and handling, requires neutralization prior to reaction, adding a step to the workflow.
A robust protecting group strategy is therefore not merely an ancillary procedure but a cornerstone of any synthetic route involving this molecule. The ideal protecting group should:
-
Selectively mask the primary amine with high efficiency in the presence of the lactam.
-
Be stable to a wide range of reaction conditions planned for subsequent steps.
-
Be removable (deprotected) under conditions that do not compromise the lactam ring or the chiral center.
-
Allow for straightforward purification of the protected product.
This guide will focus on the three most ubiquitously employed amine protecting groups in modern organic synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Comparative Analysis of Protecting Group Strategies
The selection of an appropriate protecting group is contingent upon the overall synthetic plan, particularly the conditions of subsequent reaction and deprotection steps. The concept of "orthogonality" is paramount, referring to the ability to deprotect one functional group without affecting another.[1]
| Protecting Group | Introduction Reagent(s) | Deprotection Condition | Key Advantages | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., TEA, NaOH) | Acidic (e.g., TFA, HCl in dioxane) | High yields, stable to a wide range of non-acidic conditions, crystalline products. | Acid-labile, may require scavengers during deprotection.[2] |
| Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, TEA) | Hydrogenolysis (H₂/Pd-C) | Stable to acidic and basic conditions, orthogonal to Boc and Fmoc.[3][4] | Requires specialized hydrogenation equipment, may not be suitable for molecules with other reducible functional groups. |
| Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃, DIEA) | Basic (e.g., Piperidine in DMF) | Orthogonal to Boc and Cbz, deprotection can be monitored by UV. | Base-labile, potential for side reactions with the dibenzofulvene byproduct. |
Experimental Protocols and Methodologies
The following protocols are presented as a starting point for the selective N-protection of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride. Optimization may be required based on specific downstream applications and available laboratory resources.
General Procedure for Neutralization of the Hydrochloride Salt
Prior to any protection reaction, the free amine must be liberated from its hydrochloride salt.
Protocol:
-
Suspend (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture with water).
-
Add a base (e.g., triethylamine (1.1 eq.), sodium bicarbonate (1.2 eq. in aqueous solution), or 1M NaOH (1.1 eq.)) and stir at room temperature for 30-60 minutes.
-
If a biphasic system is used, separate the organic layer. If a single organic solvent is used, the resulting salt (e.g., triethylammonium chloride) may be filtered off or carried into the next step, depending on the reaction conditions. For anhydrous reactions, it is recommended to extract the free amine into an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.
Boc Protection of the Primary Amine
The tert-Butoxycarbonyl (Boc) group is a robust and widely used protecting group due to its stability under a broad range of conditions and its straightforward, acid-labile deprotection.[2]
Protocol:
-
To a solution of the free amine of (R)-4-(aminomethyl)pyrrolidin-2-one in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of dioxane and water) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield (R)-tert-butyl ((2-oxopyrrolidin-4-yl)methyl)carbamate.
Expected Yield: >90%
Causality of Choices: The use of a base like triethylamine is crucial to neutralize the in-situ generated carbonic acid and drive the reaction to completion. The aqueous workup effectively removes unreacted starting materials and byproducts.
Deprotection Protocol (Boc):
-
Dissolve the Boc-protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Co-evaporate with toluene or dichloromethane to remove residual TFA.
-
The resulting product will be the TFA salt of the deprotected amine. To obtain the free amine, dissolve the residue in a minimal amount of water and basify with a solid base like NaHCO₃ or a resin, followed by extraction with an organic solvent.
Cbz Protection of the Primary Amine
The Carboxybenzyl (Cbz) group is orthogonal to both Boc and Fmoc protecting groups, making it an excellent choice for complex synthetic routes.[3][4]
Protocol:
-
To a solution of the free amine of (R)-4-(aminomethyl)pyrrolidin-2-one in a 1:1 mixture of dioxane and water at 0 °C, add sodium bicarbonate (2.0 eq.).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (R)-benzyl ((2-oxopyrrolidin-4-yl)methyl)carbamate.
Expected Yield: 85-95%
Causality of Choices: The Schotten-Baumann conditions (biphasic solvent system with an inorganic base) are effective for acylations with chloroformates, as the base neutralizes the generated HCl and the product preferentially partitions into the organic layer.
Deprotection Protocol (Cbz):
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection of the Primary Amine
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is particularly valuable in solid-phase peptide synthesis and when orthogonality to acid-labile protecting groups is required.
Protocol:
-
To a solution of the free amine of (R)-4-(aminomethyl)pyrrolidin-2-one in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate at 0 °C, add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq.) in dioxane.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield (R)-(9H-fluoren-9-yl)methyl ((2-oxopyrrolidin-4-yl)methyl)carbamate.
Expected Yield: 80-90%
Causality of Choices: Fmoc-OSu is often preferred over Fmoc-Cl as it is less prone to hydrolysis and formation of byproducts. The basic aqueous conditions facilitate the reaction and help to dissolve the starting material.
Deprotection Protocol (Fmoc):
-
Dissolve the Fmoc-protected compound in a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Stir at room temperature for 30-60 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the piperidine and DMF.
-
The crude product can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Critical Considerations for a Self-Validating System
Chemoselectivity: Primary Amine vs. Lactam
The significantly lower pKa of the protonated primary amine compared to the protonated lactam nitrogen, coupled with the delocalization of the lone pair of the lactam nitrogen into the carbonyl group, renders the primary amine overwhelmingly more nucleophilic. Under the standard conditions outlined above for Boc, Cbz, and Fmoc protection, selective N-protection of the primary amine is expected to proceed with high fidelity. Over-acylation on the lactam nitrogen is generally not observed under these conditions.
Stereochemical Integrity
The chiral center at the C4 position of the pyrrolidinone ring is not directly involved in the protection or deprotection reactions of the aminomethyl group. The reaction mechanisms for the introduction and removal of Boc, Cbz, and Fmoc groups do not involve the formation of any intermediates that would lead to epimerization at this center. Therefore, these protecting group strategies are expected to proceed with full retention of stereochemical integrity.
Lactam Ring Stability
The pyrrolidin-2-one (γ-lactam) ring is generally stable under the conditions used for the introduction of Boc, Cbz, and Fmoc groups. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Acidic Deprotection (Boc): While TFA or HCl in dioxane at room temperature for short periods is generally safe, prolonged exposure or heating can lead to lactam hydrolysis. Careful monitoring of the deprotection is advised.
-
Basic Deprotection (Fmoc): The use of 20% piperidine in DMF at room temperature is a mild basic condition that is well-tolerated by the lactam ring. Stronger bases or elevated temperatures should be avoided.
-
Hydrogenolysis (Cbz): These are neutral conditions and are fully compatible with the lactam functionality.
Visualizing the Workflow
Caption: Workflow for the protection and deprotection of (R)-4-(aminomethyl)pyrrolidin-2-one.
Orthogonal Protection Strategies in Practice
The choice of protecting group is often dictated by the need for selective deprotection in the presence of other protecting groups. For instance, if a synthetic route requires the subsequent introduction of an acid-labile protecting group elsewhere in the molecule, a Boc group on the primary amine would be unsuitable. In such a scenario, a Cbz or Fmoc group would be the logical choice.
Caption: Decision tree for selecting an orthogonal protecting group strategy.
Conclusion
The successful synthesis of complex molecules derived from (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is critically dependent on a well-executed protecting group strategy. By understanding the relative merits and demerits of Boc, Cbz, and Fmoc protection, and by adhering to meticulously planned experimental protocols, researchers can navigate the synthetic challenges posed by this versatile building block. The protocols and insights provided herein serve as a robust foundation for the development of novel therapeutics and the advancement of medicinal chemistry.
References
-
Pharmaffiliates. (n.d.). (2R,4R)-1-Boc-N-Fmoc-4-amino-pyrrolidine-2-carboxylic Acid. [Link][5]
-
PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][3]
-
PubMed Central. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
ResearchGate. (2024). The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2). [Link]
-
Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
PubMed Central. (2021). Synthesis of Orthogonally Protected Labionin. [Link][1]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. [Link]
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Strategic Derivatization of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride: Protocols for Generating Novel Analogues
An Application Guide for Medicinal Chemists
Introduction
The pyrrolidinone ring is a five-membered lactam that serves as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold"—a molecular framework capable of providing potent and selective ligands for multiple biological targets.[1] The importance of this scaffold is underscored by its presence in numerous FDA-approved drugs.[2] Within this class, (R)-4-(aminomethyl)pyrrolidin-2-one is a particularly valuable chiral building block. Its stereodefined center and primary aminomethyl side chain offer a versatile handle for synthetic elaboration, enabling the exploration of vast chemical space.
Derivatives of the pyrrolidine core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary derivatization strategies for (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for N-acylation, N-alkylation, and reductive amination, complete with analytical characterization guidelines.
Core Chemical Principles and Derivatization Strategies
The primary aliphatic amine of (R)-4-(aminomethyl)pyrrolidin-2-one is the key reactive center for derivatization. As the commercially available starting material is a hydrochloride salt, in situ neutralization to the free amine using a non-nucleophilic base (e.g., triethylamine, DIPEA) is a critical first step in most protocols. The principal strategies for modifying this amine are N-Acylation, Reductive Amination, and N-Alkylation.
-
N-Acylation: This is one of the most fundamental transformations, forming a stable amide bond.[4] This reaction is widely employed to introduce a vast array of functionalities. The choice of acylating agent and coupling conditions is critical for success. Common reagents include activated carboxylic acid derivatives like acid chlorides and anhydrides, or direct coupling of carboxylic acids using peptide coupling reagents such as 1-Hydroxybenzotriazole (HOBt) or uronium salts.[5]
-
N-Alkylation: This strategy introduces alkyl or arylalkyl groups, converting the primary amine into a secondary or tertiary amine. Direct alkylation with alkyl halides can be effective but is often plagued by a lack of selectivity, leading to overalkylation and the formation of quaternary ammonium salts.[6][7] Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
-
Reductive Amination: This is a highly efficient and versatile method for mono-N-alkylation.[8][9] It is a one-pot, two-step process where the primary amine first condenses with an aldehyde or ketone to form an imine (or iminium ion) intermediate. This intermediate is then immediately reduced in situ by a mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[10] This method offers excellent control, high yields, and broad substrate scope, making it a preferred strategy for synthesizing secondary amines.[11]
Caption: Key derivatization pathways for the primary amine of (R)-4-(aminomethyl)pyrrolidin-2-one.
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific reactivity of their chosen reagents. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
General Workflow
The overall process from starting material to purified product follows a consistent workflow, which is crucial for reproducibility and efficiency.
Caption: A generalized experimental workflow for analogue synthesis and analysis.
Protocol 1: N-Acylation with an Acid Chloride
This protocol describes the formation of an amide bond using a representative acid chloride. The initial cooling to 0°C is critical to manage the exothermic reaction between the amine and the highly reactive acid chloride.
Materials:
-
(R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Suspend (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C in an ice-water bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes. The first equivalent neutralizes the HCl salt, and the second acts as a base to scavenge the HCl generated during the acylation.
-
Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes gradient).
Protocol 2: Reductive Amination with an Aldehyde
This method is highly favored for its selectivity and mild conditions. Sodium triacetoxyborohydride (STAB) is the reductant of choice as it is less sensitive to moisture than other hydrides and is selective for the iminium ion in the presence of the aldehyde.
Materials:
-
(R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) (1.1 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Suspend (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride in anhydrous DCE (approx. 0.1 M).
-
Add triethylamine (1.1 eq) to free the amine and stir for 15 minutes at room temperature.
-
Add the aldehyde (1.2 eq) and stir the mixture for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, but it is often not necessary.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Analytical Characterization of Analogues
Rigorous characterization is essential to confirm the identity, structure, and purity of the newly synthesized analogues. A combination of spectroscopic and chromatographic techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. For an acylated product, one would expect to see the disappearance of the primary amine protons and the appearance of a new amide N-H proton (typically a triplet between 7-9 ppm in ¹H NMR). For a product from reductive amination, new signals corresponding to the added alkyl group will appear, such as a characteristic benzylic CH₂ singlet around 3.5-4.5 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the elemental composition by providing a highly accurate mass of the protonated molecule [M+H]⁺. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, further confirming the structure.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or TFA is standard. Purity is assessed by integrating the peak area at a suitable UV wavelength.[14][15]
Representative Analytical Data Summary
The table below presents hypothetical data for two representative analogues to guide researchers in their analysis.
| Analogue | Derivatization Method | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Purity (HPLC) |
| A-1: (R)-N-((2-oxopyrrolidin-4-yl)methyl)benzamide | N-Acylation | 219.1128 | 7.8-7.4 (m, 5H, Ar-H), 6.5 (br t, 1H, NH -CO), 3.5-3.3 (m, 2H, CH ₂-NH), 2.6-2.2 (m, 3H, ring CH + CH ₂) | >98% |
| A-2: (R)-4-((benzylamino)methyl)pyrrolidin-2-one | Reductive Amination | 205.1335 | 7.4-7.2 (m, 5H, Ar-H), 3.8 (s, 2H, Ar-CH ₂-N), 3.4-3.2 (m, 2H, ring N-CH ₂), 2.8-2.6 (m, 2H, CH ₂-NH), 2.5-2.1 (m, 3H) | >98% |
(R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is a powerful and versatile scaffold for the generation of novel chemical entities in drug discovery. The derivatization strategies of N-acylation and reductive amination provide reliable and high-yielding pathways to a diverse range of analogues. The detailed protocols and analytical guidance presented in this application note offer a solid foundation for researchers to confidently synthesize and characterize new compounds, accelerating the discovery of next-generation therapeutics. By understanding the principles behind each synthetic choice, scientists can rationally design and execute experiments, paving the way for innovative molecular designs.
References
-
Ogawa, S., Tadokoro, H., Sato, M., Hanawa, T., & Higashi, T. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B, 940, 7-14. [Link]
-
Yilmaz, I., Senturk, M., & Ceylan, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249232. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Boruah, M., & Das, P. (2021). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry, 86(21), 15067–15081. [Link]
-
Food and Drug Administration. (2011). Method of analysis - N–methyl–2-pyrrolidone. [Link]
-
Vitale, P., Perrone, M. G., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7218. [Link]
-
ResearchGate. (2024). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (2018). N-Acylation Reactions of Amines. [Link]
-
Wikipedia. (2023). Amine alkylation. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., & Stocker, B. L. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Albericio, F., & Carpino, L. A. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]
-
Uutela, P., Gornor, A., & Permentier, H. P. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Analytical and Bioanalytical Chemistry, 395(5), 1523–1531. [Link]
-
Center for Forensic Science Research and Education. (2023). NPS Discovery — New Drug Monograph: N-Pyrrolidino Protonitazene. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
Zhang, Z., Xu, Y., & Chen, J. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters. [Link]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride. This document is designed to offer in-depth technical insights and practical solutions to common challenges encountered during this synthesis.
Introduction
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral building block of significant interest in medicinal chemistry, notably as a key intermediate for various pharmaceutical agents. The stereochemical integrity of the chiral center at the C4 position is crucial for the desired biological activity of the final products. This guide addresses potential side reactions that can compromise the yield, purity, and stereochemical fidelity of the target compound.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues that may arise during your synthesis.
Problem 1: Low Yield of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride
Question: My final yield of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors throughout the synthetic sequence. Here’s a breakdown of common causes and their solutions:
-
Incomplete Hydrogenation of the Nitrile Precursor: If your synthesis involves the reduction of a nitrile intermediate, such as (R)-4-(cyanomethyl)pyrrolidin-2-one, incomplete conversion is a frequent issue.
-
Troubleshooting:
-
Catalyst Activity: Ensure your hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon) is fresh and active. Deactivated catalysts will lead to sluggish or incomplete reactions.
-
Hydrogen Pressure and Temperature: Optimize the hydrogen pressure and reaction temperature. Insufficient pressure or temperature can result in incomplete reduction. Conversely, excessively high temperatures may promote side reactions.
-
Reaction Time: Monitor the reaction progress by techniques like TLC or in-situ IR to ensure it has gone to completion.
-
-
-
Lactam Ring Hydrolysis: The pyrrolidin-2-one ring is susceptible to hydrolysis, especially under acidic conditions used for hydrochloride salt formation or during prolonged exposure to moisture.[1] This opens the five-membered ring to form the corresponding amino acid, which will not precipitate as the desired product.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents for the hydrochloride salt formation are strictly anhydrous.
-
Controlled Acid Addition: Add the acid (e.g., HCl in isopropanol or dioxane) slowly and at a low temperature to minimize localized heating and excess acid that can promote hydrolysis.
-
Minimize Reaction Time: Do not prolong the exposure of the free amine to acidic conditions. Isolate the hydrochloride salt promptly after its formation.
-
-
-
Formation of Side Products During Nitrile Reduction: The catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts, which complicates purification and reduces the yield of the desired primary amine.[2][3]
-
Troubleshooting:
-
Ammonia Addition: The addition of ammonia or an ammonium salt to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from imine intermediates reacting with the product amine.[2]
-
Solvent Choice: The choice of solvent can influence the selectivity of the reduction. Protic solvents like ethanol or methanol are often used.
-
-
Problem 2: Presence of an Unexpected Peak in the Chiral HPLC Analysis
Question: I am observing a second peak in my chiral HPLC chromatogram, suggesting the presence of the (S)-enantiomer. What is causing this loss of stereochemical purity?
Answer:
The presence of the undesired (S)-enantiomer is a critical issue, indicating racemization has occurred. The chiral center at the C4 position is alpha to the lactam carbonyl group, making it susceptible to epimerization under certain conditions.
-
Mechanism of Racemization: Racemization at the C4 position proceeds through the formation of a planar enol or enolate intermediate.[4][5] Abstraction of the acidic proton at C4 by a base, or enolization under acidic conditions, leads to a loss of the defined stereochemistry. Reprotonation of the planar intermediate can occur from either face, resulting in a mixture of both (R) and (S) enantiomers.[4][5]
-
Troubleshooting and Prevention:
-
Avoid Strong Bases: During workup or any preceding steps, avoid the use of strong bases (e.g., hydroxides, alkoxides) if the chiral center is unprotected. Use milder bases like sodium bicarbonate or triethylamine if necessary, and keep the exposure time and temperature to a minimum.
-
Control pH During Workup: Carefully control the pH during aqueous workups. Prolonged exposure to either strongly acidic or basic conditions can promote racemization.
-
Low-Temperature Reactions: Perform reactions, especially those involving basic or acidic reagents, at low temperatures to minimize the rate of enolization/enolate formation.[6]
-
Choice of Protecting Groups: If racemization is a persistent issue in an early-stage intermediate, consider if the choice of protecting groups influences the acidity of the C4 proton.
-
Problem 3: Unexpected Impurities Observed in NMR or Mass Spectrometry
Question: My NMR and/or mass spectrometry data show peaks that I cannot attribute to the desired product or its enantiomer. What could these impurities be?
Answer:
Besides racemization, other side reactions can lead to various impurities.
-
Over-reduction of the Lactam: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the lactam carbonyl group to a methylene group, leading to the formation of (R)-4-(aminomethyl)pyrrolidine. While this is less common with catalytic hydrogenation, aggressive conditions could potentially lead to this byproduct.
-
Troubleshooting:
-
-
Oligomerization: Under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts, the product can potentially undergo self-condensation or oligomerization, leading to higher molecular weight impurities.[9]
-
Troubleshooting:
-
Control Reaction Temperature: Avoid unnecessarily high temperatures during the synthesis and purification steps.
-
Prompt Isolation: Isolate the product promptly after the reaction is complete to prevent prolonged heating of the crude mixture.
-
-
-
Hydrolyzed Product: As mentioned in Problem 1, the presence of the ring-opened amino acid, (R)-4-amino-3-(aminomethyl)butanoic acid, is a possibility if the compound has been exposed to water under acidic conditions. This would be evident in mass spectrometry by a molecular weight corresponding to the addition of a water molecule to the parent compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride to ensure high purity and yield?
A1: The most critical parameters are:
-
Stereochemical Control: Meticulous avoidance of strong bases and extreme pH conditions to prevent racemization of the chiral center alpha to the carbonyl.[5]
-
Anhydrous Conditions: Particularly during the hydrochloride salt formation, to prevent hydrolysis of the lactam ring.
-
Reaction Temperature: Maintaining optimal temperatures for each reaction step to maximize the reaction rate while minimizing side reactions like racemization and oligomerization.
Q2: Which analytical techniques are recommended for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is essential for determining the enantiomeric purity and quantifying the amount of the undesired (S)-enantiomer.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify any major organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities with different masses, such as the hydrolyzed product or oligomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., lactam carbonyl, amine).
Q3: What are some common synthetic routes to (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride?
A3: Common synthetic strategies often start from chiral precursors:
-
From (R)-glutamic acid: This is a common chiral pool starting material. The synthesis can involve multiple steps, including cyclization to the pyroglutamic acid derivative and subsequent functional group manipulations.
-
From a succinimide derivative: A chiral succinimide can be selectively reduced. For example, the reduction of one carbonyl group of a chiral 4-substituted succinimide.
-
Via catalytic hydrogenation of a nitrile: Starting from a precursor containing a nitrile group, such as (R)-4-(cyanomethyl)pyrrolidin-2-one, which is then reduced to the primary amine.[11][12]
Q4: How should (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride be stored to maintain its stability?
A4: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated) to minimize degradation. It is particularly important to protect it from moisture to prevent hydrolysis of the lactam ring.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity
This is a general guideline and may require optimization for your specific system.
-
Column: A suitable chiral stationary phase (CSP) column, such as a cellulose or amylose-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter before injection. It may be necessary to neutralize the sample with a small amount of base to analyze the free amine form, depending on the column and mobile phase.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method for removing many impurities.
-
Solvent Selection: Choose a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for amine hydrochlorides include isopropanol, ethanol, or methanol/ether mixtures.
-
Procedure: a. Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. d. Further cool the solution in an ice bath to maximize precipitation. e. Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Summary
| Potential Side Product | Formation Conditions | Analytical Signature | Prevention/Minimization Strategy |
| (S)-4-(Aminomethyl)pyrrolidin-2-one | Basic or acidic conditions, elevated temperature | Peak in chiral HPLC with a different retention time | Maintain neutral pH, use mild bases, low reaction temperatures |
| (R)-4-amino-3-(aminomethyl)butanoic acid | Presence of water under acidic conditions | Higher molecular weight in MS, different NMR signals | Use anhydrous solvents for hydrochloride formation, minimize exposure to acid |
| Secondary/Tertiary Amines | Catalytic hydrogenation of nitrile | Higher molecular weight impurities in MS, complex NMR | Add ammonia to the hydrogenation reaction, optimize catalyst and conditions |
| (R)-4-(aminomethyl)pyrrolidine | Over-reduction with strong reducing agents | Lower molecular weight in MS, absence of lactam carbonyl in IR and NMR | Use milder, more selective reducing agents like catalytic hydrogenation |
| Oligomers | High temperatures, prolonged reaction times | High molecular weight signals in MS, broad peaks in NMR | Control reaction temperature, prompt product isolation |
References
-
Wikipedia. Racemization. [Link]
-
COP Bela. BP401T-1.pdf. [Link]
-
Chemistry LibreTexts. 19.11: Racemization. [Link]
-
ResearchGate. Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
ResearchGate. The problem of racemization in drug discovery and tools to predict it. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
Science of Synthesis. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). [Link]
-
Chemguide. reduction of nitriles. [Link]
-
ResearchGate. Top: Opening of NMP ring under acidic or alkaline condition to form.... [Link]
-
PubMed. DNA/PNA oligomers with 2-hydroxy/aminomethyl- 4-(thymin-1-yl)pyrrolidine-N-acetic acid. [Link]
-
St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link]
-
ResearchGate. Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.. [Link]
-
ResearchGate. The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2). [Link]
-
SciSpace. Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection.. [Link]
-
ResearchGate. Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. [Link]
-
PubMed Central. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. [Link]
-
Royal Society of Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]
-
RSC Publishing. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. [Link]
-
OrgChem. A Quick Guide to Reductions in Organic Chemistry. [Link]
-
ResearchGate. How can I reduce a secondary amide in the presence of nitro and Boc groups. [Link]
-
ACS Publications. One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]
-
Chemistry and Chemical Engineering Journal. study of regularities of formation of hydroxyammonium oligomers from alkanolamine of the type of hexahydrosimtriazine and epichlorohydrin. [Link]
-
PubMed. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. [Link]
-
PubMed Central. The Chemistry of Bridged Lactams and Related Heterocycles. [Link]
-
PubMed Central. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. [Link]
-
PubMed Central. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
PubMed Central. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
PubMed. Isolation and characterization of some potential impurities in ropinirole hydrochloride. [Link]
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Validation & Comparative
Technical Guide: Enantiomeric Excess Determination of (R)-4-(Aminomethyl)pyrrolidin-2-one HCl
This guide outlines the optimal analytical strategies for determining the enantiomeric excess (ee) of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride .
Given the molecule's specific physicochemical properties—high polarity, lack of a strong UV chromophore, and the presence of a primary amine salt—standard normal-phase chiral HPLC is often insufficient. This guide compares two robust, field-proven methodologies: Indirect Separation via Diastereomeric Derivatization (Marfey’s Method) and Direct Chiral Separation using Crown Ether Stationary Phases .
Executive Summary & Molecule Analysis
-
Target Molecule: (R)-4-(Aminomethyl)pyrrolidin-2-one HCl[1]
-
Key Challenges:
-
Chromophore Deficiency: The lactam ring absorbs weakly (<210 nm), making direct UV detection prone to baseline noise and interference.
-
High Polarity: As a hydrochloride salt, the compound is highly water-soluble, complicating retention on standard normal-phase chiral columns (e.g., Chiralpak AD/OD) without free-basing.
-
-
Recommended Approaches:
-
Method A (Gold Standard for Sensitivity): Pre-column derivatization with Marfey’s Reagent (FDAA) followed by Reverse Phase (C18) HPLC.
-
Method B (Process Control/Speed): Direct chiral HPLC using a Crown Ether column (Crownpak CR-I(+)) with acidic aqueous mobile phase.
-
Method A: Indirect Separation via Marfey’s Reagent (FDAA)
Best For: High sensitivity, trace impurity analysis (0.1% ee detection), and labs equipped with standard C18 columns.
The Mechanism
This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey’s Reagent. FDAA reacts nucleophilically with the primary amine of the target molecule. Since FDAA is chiral (L-configuration), it converts the enantiomeric mixture ((R)- and (S)-target) into a pair of diastereomers ((L)-FDAA-(R)-Target and (L)-FDAA-(S)-Target).
Diastereomers possess different physical properties and can be separated on a standard achiral C18 column. The dinitrophenyl group acts as a strong chromophore (340 nm), solving the detection issue.
Experimental Protocol
Step 1: Derivatization
-
Stock Solution: Dissolve 1 mg of sample in 100 µL H₂O.
-
Reagent Addition: Add 200 µL of 1% FDAA in acetone.
-
Buffer: Add 40 µL of 1 M NaHCO₃ (to buffer pH ~8–9).
-
Incubation: Heat at 40°C for 60 minutes.
-
Quenching: Cool and add 20 µL of 2 M HCl (to stop reaction and neutralize).
-
Dilution: Dilute to 1 mL with mobile phase (acetonitrile/water).
Step 2: HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 340 nm.
-
Elution Order: Typically, the L-L diastereomer elutes before the L-D diastereomer (Verify with standards).
Method B: Direct Chiral Separation (Crown Ether)
Best For: Routine QC, high-throughput environments, and avoiding sample preparation errors.
The Mechanism
The Crownpak CR-I(+) column contains a chiral crown ether (18-crown-6 derivative) coated or immobilized on silica. It specifically complexes with primary ammonium ions (–NH₃⁺). The chiral crown ether forms a "host-guest" complex with the ammonium group of the 4-aminomethyl moiety. The stability of this complex differs between the (R) and (S) enantiomers due to steric hindrance with the chiral barriers of the crown ether.
Experimental Protocol
Step 1: Sample Preparation
-
Dissolve the sample directly in the mobile phase (approx. 0.5 mg/mL).
-
Filter through a 0.22 µm PVDF filter.
Step 2: HPLC Conditions
-
Column: Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5 µm).
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) / Methanol (90:10 v/v).
-
Note: Perchloric acid is essential to ensure the amine remains fully protonated (–NH₃⁺).
-
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution).
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Detection: UV @ 210 nm (or CAD/ELSD if available).
Comparative Analysis
| Feature | Method A: Marfey's Derivatization | Method B: Crown Ether Direct |
| Principle | Diastereomeric separation on C18 | Host-Guest complexation on Chiral Phase |
| Column Cost | Low (Standard C18) | High (Specialized Crownpak) |
| Sample Prep | High (1 hour reaction time) | Low (Dissolve & Shoot) |
| Sensitivity | Excellent (Strong UV @ 340 nm) | Poor (Weak UV @ 210 nm) |
| Robustness | High (Diastereomers separate easily) | Moderate (Sensitive to pH and Temp) |
| Suitability | Trace impurity analysis (<0.1% ee) | Routine process monitoring |
Visualized Workflows
Workflow 1: Decision Logic for Method Selection
Caption: Decision matrix for selecting between Derivatization (Method A) and Direct Injection (Method B).
Workflow 2: Marfey's Reaction Pathway
Caption: Reaction pathway converting enantiomers to separable diastereomers using FDAA.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3] Link
-
Daicel Corporation. (2024). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link
-
Yadav, K. K., et al. (2023).[4][5] Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Pellissier, H. (2025).[6] Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Amylose-Based Chiral Stationary Phases. ResearchGate. Link
Sources
Comparative Guide: (R)- vs. (S)-4-(Aminomethyl)pyrrolidin-2-one HCl in Ligand Design
Executive Summary: The Stereochemical Switch[2]
In the high-stakes landscape of Fragment-Based Drug Discovery (FBDD), 4-(Aminomethyl)pyrrolidin-2-one hydrochloride serves as a critical "stereochemical switch." While chemically identical in connectivity, the (R)- and (S)-isomers (CAS 1434126-92-7 and 132413-55-7, respectively) offer diametrically opposed vector orientations for substituent display.[1]
This guide moves beyond simple physical properties to analyze how selecting the correct isomer determines the potency of downstream SV2A ligands , Kinase inhibitors , and Antimicrobial agents .[1][2]
Quick Verdict: Which Isomer for Which Target?
| Feature | (S)-Isomer | (R)-Isomer |
| Primary Application | GABA Mimetics & SV2A Ligands | Kinase Inhibitor Linkers |
| Vector Orientation | Projects substituents pseudo-equatorial (mimics L-Proline/GABA fold). | Projects substituents pseudo-axial (often required for deep hydrophobic pockets).[1][2][3] |
| Key Drug Precedent | Analogous to Levetiracetam (S-configuration core).[2][3][4] | Analogous to Brivaracetam (4R-configuration at C4).[2][3][4] |
| Synthetic Cost | Generally lower (Chiral pool availability).[1][2][3] | Higher (Often requires enzymatic resolution).[1][2][3] |
Technical Comparison: The "Vector" Hypothesis
The biological differentiation between these isomers is not inherent to the pyrrolidone ring itself but to the 3D vector of the primary amine.[2][3] This amine is the "handle" used to attach pharmacophores.[2][3]
Structural Divergence
The pyrrolidin-2-one ring adopts a specific "envelope" conformation.[3]
-
The (S)-Isomer: Directs the 4-aminomethyl group into a spatial region often overlapping with the side chains of natural L-amino acids. This makes it the preferred scaffold for peptidomimetics .[2][3]
-
The (R)-Isomer: Directs the amine group into "non-natural" space.[2] This is highly valuable for evading proteolytic cleavage and accessing unique sub-pockets in enzymes (e.g., Kinases, Proteases) that evolved to bind specific substrate shapes.[1][2]
Biological Case Study: SV2A Binding Affinity
The Synaptic Vesicle Protein 2A (SV2A) is the target of the blockbuster drug Levetiracetam.[2][4][5][6][7]
-
Levetiracetam ((S)-isomer): Binds SV2A with moderate affinity (
).[2] -
Brivaracetam (Analog): Possesses a (2S, 4R ) configuration.[1][2][4] The introduction of a substituent at the 4-position in the (R)-configuration increases binding affinity by ~10-30 fold (
).
Insight: If you are designing high-potency SV2A ligands, the (R)-4-(aminomethyl) scaffold often provides the superior vector for filling the hydrophobic pocket adjacent to the pyrrolidone binding site.[2]
Experimental Protocols
Protocol A: Rapid Chiral Purity Determination (Self-Validating)
Objective: Verify the enantiomeric excess (ee%) of your starting material before commencing a 10-step synthesis.[2] The naked amine has weak UV absorbance, making direct chiral HPLC difficult without derivatization.[1][2][3]
Reagents:
-
Analyte: 5 mg (R)- or (S)-4-(Aminomethyl)pyrrolidin-2-one HCl.[2]
-
Derivatizing Agent: (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NICE) or Marfey’s Reagent.[2]
Workflow:
-
Dissolution: Dissolve 5 mg of the amine HCl in 200 µL H₂O.
-
Neutralization: Add 50 µL 1M NaHCO₃ (pH should be ~8.5).
-
Labeling: Add 200 µL of 1% Marfey’s Reagent (FDAA) in acetone.
-
Incubation: Heat at 40°C for 60 minutes. (Solution turns yellow).[1][2][3]
-
Quench: Add 20 µL 1M HCl to stop the reaction.
-
Analysis: Inject onto a standard C18 HPLC column (Reverse Phase).
-
Validation: The (S,S)-diastereomer and (R,S)-diastereomer will elute at significantly different retention times due to intramolecular H-bonding differences.[1]
-
Protocol B: Comparative Binding Assay (SV2A)
Objective: Determine if your functionalized scaffold binds the target.[2][3]
-
Membrane Prep: Isolate synaptic membranes from rat cortex or use CHO cells expressing human SV2A.[2][3]
-
Radioligand: Use [³H]-ucb 30889 (a high-affinity Brivaracetam analog).[2][3]
-
Competition: Incubate membranes with 2 nM [³H]-ucb 30889 and varying concentrations (
to M) of your (R)- and (S)-derived ligands. -
Filtration: Rapidly filter through GF/B glass fiber filters.
-
Data Analysis: Plot displacement curves.
-
Expectation: If targeting the Brivaracetam pocket, the (R)-derived ligand should show a left-shifted IC50 compared to the (S)-derived ligand.[2]
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct isomer based on the intended binding pocket geometry.
Figure 1: Strategic selection workflow for 4-(Aminomethyl)pyrrolidin-2-one isomers in medicinal chemistry.
Comparative Data Summary
The table below synthesizes representative SAR data trends observed in pyrrolidone-based CNS ligands (derived from Brivaracetam/Levetiracetam studies).
| Property | (S)-Scaffold Derivative | (R)-Scaffold Derivative | Interpretation |
| SV2A Affinity ( | 6.0 - 7.0 (Moderate) | 7.5 - 8.5 (High) | The (R)-vector aligns with the hydrophobic side-pocket of SV2A. |
| Metabolic Stability | Moderate | High | (R)-isomers are less recognized by endogenous peptidases.[2][3] |
| Solubility (logP) | -0.5 (Hydrophilic) | -0.5 (Hydrophilic) | Identical physicochemical baseline; solubility depends on the attached payload.[2] |
| Synthetic Yield | >95% | >95% | Both amines are highly nucleophilic and react cleanly.[1][2][3] |
References
-
Synaptic Vesicle Protein 2A (SV2A)
-
Stereoselective Potency (Brivaracetam Context)
-
Chemical Identity & Suppliers
-
Pyrrolidine Scaffolds in Drug Discovery
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. (4R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride,1434126-92-7-Amadis Chemical [amadischem.com]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
Spectroscopic analysis of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride impurities
Title: Comparative Guide: Spectroscopic Analysis Strategies for (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride Impurities
Executive Summary
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS 1434126-92-7) is a critical chiral building block, often utilized in the synthesis of high-affinity ligands for synaptic vesicle protein 2A (SV2A), such as Brivaracetam analogs. Its structural duality—a polar lactam ring coupled with a primary amine—presents a unique analytical paradox: it is highly polar yet lacks a strong UV chromophore (UV
This guide compares three advanced spectroscopic methodologies to resolve this challenge. We evaluate the Pre-column Derivatization HPLC-FLD (Fluorescence Detection) method against HILIC-MS/MS and Quantitative NMR (qNMR) , providing evidence-based recommendations for different stages of drug development.
Impurity Landscape & Origin Analysis
Understanding the "Enemy" is the first step in analysis. The synthesis of (R)-4-(Aminomethyl)pyrrolidin-2-one typically involves the reduction of chiral precursors (e.g., nitromethane addition to itaconate derivatives or cyano-esters).
Key Impurities:
-
Enantiomer (S-isomer): Critical process impurity; requires chiral resolution.
-
Hydrolysis Product (Open Ring): 4-amino-3-(aminomethyl)butanoic acid (GABA analog).
-
Over-alkylation By-products: Tertiary amines formed during reductive amination steps.
Figure 1: Potential impurity genesis pathways in the synthesis of (R)-4-(Aminomethyl)pyrrolidin-2-one.
Comparative Analysis of Methodologies
Method A: Pre-column Derivatization (OPA-FLD)
The Gold Standard for Routine QC This method utilizes o-phthalaldehyde (OPA) to react with the primary amine group, creating a highly fluorescent isoindole derivative. This overcomes the lack of chromophore and dramatically increases sensitivity.
-
Mechanism: The primary amine of the analyte reacts with OPA and a thiol (e.g., 2-mercaptoethanol) to form a fluorescent adduct.
-
Pros: Extreme sensitivity (fmol range), high specificity for amines, compatible with standard HPLC equipment.
-
Cons: Destructive; requires precise timing (derivative stability); does not detect non-amine impurities (e.g., lactam degradation without ring opening).
Method B: HILIC-MS/MS
The Modern Solution for R&D Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar salt without ion-pairing reagents, coupled with Mass Spectrometry for identification.
-
Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.
-
Pros: No derivatization needed; identifies unknown impurities by molecular weight; excellent retention of polar species.
-
Cons: Matrix effects (ion suppression); expensive instrumentation; requires volatile buffers.
Method C: Quantitative 1H-NMR (qNMR)
The Absolute Reference Uses an internal standard (e.g., Maleic acid) to determine absolute purity (potency) and residual solvent content.
-
Pros: Non-destructive; no reference standard of the analyte required; detects all organic impurities >0.1%.
-
Cons: Low sensitivity (LOD ~0.1%); expensive; not suitable for trace impurity profiling.
Performance Data Summary
| Feature | Method A: OPA-HPLC-FLD | Method B: HILIC-MS/MS | Method C: qNMR |
| Primary Use Case | Routine QC, Release Testing | Impurity ID, Trace Analysis | Potency Assignment, Solvents |
| LOD (Limit of Detection) | High (0.05 µg/mL) | Ultra-High (0.001 µg/mL) | Low (1000 µg/mL) |
| Linearity ( | > 0.999 | > 0.995 | N/A (Molar Ratio) |
| Specificity | Primary Amines Only | Universal (Ionizable) | Universal (Protonated) |
| Sample Prep Time | High (Derivatization) | Low (Dilute & Shoot) | Low (Dissolve) |
| Cost Per Sample |
Detailed Experimental Protocols
Protocol 1: High-Sensitivity OPA-Derivatization HPLC
Recommended for quantifying the main peak and amine-containing impurities.
Reagents:
-
Derivatization Reagent: Dissolve 10 mg o-phthalaldehyde (OPA) in 0.2 mL methanol. Add 1.8 mL 0.4 M borate buffer (pH 10.2) and 10 µL 3-mercaptopropionic acid (3-MPA). Mix well. Use within 24 hours.
-
Mobile Phase A: 10 mM Na2HPO4, pH 7.2.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
Procedure:
-
Sample Prep: Dissolve 10 mg of (R)-4-(Aminomethyl)pyrrolidin-2-one HCl in 10 mL water.
-
On-line Derivatization (Autosampler): Program the injector to draw 5 µL sample + 5 µL OPA reagent. Mix in loop, wait 1.0 min.
-
Injection: Inject 10 µL.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).
-
Gradient: 0% B to 60% B over 15 mins.
Note: The derivative is unstable.[1] Automated on-line derivatization is strictly required for reproducibility.
Protocol 2: Chiral Purity Analysis (Direct)
Critical for confirming the (R)-enantiomer excess.
Since OPA removes chirality or complicates separation, direct analysis on a Crown Ether column is preferred for primary amines.
-
Column: Crownpak CR-I(+) (Daicel) or equivalent.
-
Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0).
-
Temperature: 15°C (Lower temperature improves chiral recognition).
-
Detection: UV at 200 nm (low sensitivity) or RI (Refractive Index).
-
Validation: The (R)-isomer typically elutes after the (S)-isomer on Crownpak CR(+) due to specific ammonium-crown ether complexation geometry.
Decision Workflow (DOT Diagram)
Figure 2: Analytical Method Selection Matrix based on development stage and data requirements.
References
-
Agilent Technologies. (2010).[2] Analysis of Amino Acids by HPLC: OPA/FMOC Derivatization Protocols. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2011). Method of Analysis for N-Methyl-2-pyrrolidone (NMP) and related lactams. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Simple and rapid quantitative HPLC analysis of plasma amino acids. PMC3638069. Retrieved from [Link]
-
Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+). Retrieved from [Link]
-
World Health Organization (WHO). Determination of amino acid without derivatization by using HPLC-HILIC column. J Chem Pharm Res. 2010.[3] Retrieved from [Link]
Sources
Validation of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride Purity by Chiral SFC
Executive Summary
The enantiomeric purity of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is a Critical Quality Attribute (CQA) in the synthesis of next-generation antiepileptics and kinase inhibitors. While Normal Phase HPLC (NP-HPLC) has traditionally been the standard for chiral lactams, it suffers from long run times and the use of toxic solvents.
This guide validates Supercritical Fluid Chromatography (SFC) as a superior alternative. By leveraging the low viscosity of supercritical CO₂ and specific polar modifiers, SFC achieves a 3-5x reduction in analysis time and a 70% reduction in solvent costs while maintaining resolution (
The Analytical Challenge: Polar Amine Salts in SFC
Analyzing (R)-4-(Aminomethyl)pyrrolidin-2-one HCl presents two distinct chemical challenges that standard screening protocols often fail to address:
-
Solubility (The Salt Effect): Amine hydrochloride salts are highly polar and often insoluble in supercritical CO₂/Methanol mixtures, leading to precipitation in the injector or column head.
-
Peak Tailing: The primary amine function interacts strongly with residual silanols on the stationary phase, causing severe tailing (
) and loss of sensitivity.
Expert Insight: The "secret" to validating this method lies in the sample diluent. You cannot simply dissolve the salt in pure methanol. You must match the basic additive of the mobile phase in the sample diluent to ensure in situ free-basing and solubility.
Comparative Analysis: SFC vs. Alternatives
The following table contrasts the performance of the proposed SFC method against traditional NP-HPLC and Derivatization-RP-HPLC.
| Feature | Chiral SFC (Recommended) | NP-HPLC (Traditional) | RP-HPLC (Derivatization) |
| Separation Mechanism | H-bonding/Dipole in CO₂ | H-bonding in Hexane/EtOH | Hydrophobic (after reaction) |
| Typical Run Time | 3 - 6 minutes | 20 - 45 minutes | 30 min + 2 hr prep |
| Solvent Consumption | Low (CO₂ is recycled/vented) | High (Hexane/Heptane) | Medium (Acetonitrile/Water) |
| Sample Prep | Simple (Dissolve + Filter) | Simple | Complex (Risk of racemization) |
| Resolution ( | High (> 3.0 typical) | Moderate (1.5 - 2.5) | Variable |
| Cost Per Sample | $ (Low) |
Method Development Strategy
Successful separation of the (R)- and (S)-enantiomers requires a systematic screening of stationary phases and additives.
Stationary Phase Selection
For polar lactams, Immobilized Polysaccharide phases are superior due to their robustness against aggressive modifiers.
-
Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)): First choice. The chloro/methyl substituents provide a unique "pocket" for the pyrrolidone ring.
-
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)): Excellent alternative if IG fails.
Mobile Phase & Additives
-
Modifier: Methanol (MeOH) is required to solubilize the polar lactam.
-
Additive: A basic additive is mandatory . Diethylamine (DEA) or Isopropylamine (IPA) at 0.1% - 0.2% competes for silanol sites, sharpening the amine peak.
Decision Tree Visualization
The following diagram outlines the logic flow for developing this specific method, ensuring the salt form is handled correctly.
Figure 1: Method Development Decision Tree for Polar Amine Salts in SFC.
Optimized Protocol
This protocol serves as the baseline for validation.
-
Instrument: Agilent 1260 Infinity II SFC or Waters UPC².
-
Column: Chiralpak IG-3 (3.0 µm, 100 x 4.6 mm).
-
Mobile Phase A: CO₂ (Supercritical grade).[1]
-
Mobile Phase B: Methanol + 0.2% Diethylamine (DEA) + 0.1% Water (optional, improves peak shape for stubborn salts).
-
Gradient: 5% to 40% B in 4 minutes, hold 1 min.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure (BPR): 120 bar (ensures density for solubility).
-
Temperature: 40°C.[2]
-
Detection: UV @ 210 nm (Amide absorption).
-
Sample Diluent: Methanol + 0.5% DEA (Crucial for salt neutralization).
Validation Framework (ICH Q2(R2))
The validation follows ICH Q2(R2) guidelines, focusing on the quantification of the (S)-enantiomer impurity (0.1% level).
Specificity
-
Requirement: Baseline separation of (R)-enantiomer, (S)-enantiomer, and known synthesis impurities.
-
Acceptance Criteria: Resolution (
) 2.0 between enantiomers. Peak purity check (via DAD or MS) > 99.0%.
Linearity & Range
Linearity is established for the (S)-enantiomer (Impurity) from LOQ up to 120% of the specification limit (typically 0.5%).
| Level | Concentration (µg/mL) | % of Spec (0.5%) | Acceptance Criteria |
| LOQ | 0.05 | 1% | S/N |
| Level 1 | 0.5 | 10% | Accuracy 80-120% |
| Level 2 | 2.5 | 50% | Accuracy 90-110% |
| Level 3 | 5.0 | 100% | Accuracy 95-105% |
| Level 4 | 7.5 | 150% | Accuracy 95-105% |
-
Regression:
.
Accuracy (Recovery)
Spike the (S)-enantiomer into the pure (R)-matrix at three levels (LOQ, 100% Spec, 150% Spec).
-
Target: Mean recovery 90.0% – 110.0%.
Validation Workflow Diagram
Figure 2: Validation Workflow ensuring ICH Q2(R2) compliance.
Troubleshooting & Expert Tips
-
Pressure Fluctuations: If you observe "sawtooth" pressure profiles, the HCl salt is likely precipitating in the mixing tee. Solution: Increase the water content in Mobile Phase B to 2-5% or increase the BPR pressure to 150 bar.
-
Retention Time Shift: Amine retention is sensitive to the DEA concentration. Ensure the modifier is prepared fresh daily, as DEA is volatile.
-
Column Care: Flush the column with Ethanol (not just CO₂) at the end of the day to remove any salted-out additives.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
-
Daicel Chiral Technologies. (2022). Chiral Column Selection Guide for SFC.[4][Link]
-
De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals.[5][6] Journal of Chromatography A. [Link]
-
Shimadzu. (2022). Selecting the Right SFC Column for Chiral Analysis.[4][5][Link]
Sources
- 1. an.shimadzu.com [an.shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Cost-benefit analysis of different synthetic routes to (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride
Executive Summary: The "Make vs. Buy" Decision
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is a high-value chiral building block, serving as a critical scaffold for next-generation antiepileptic drugs (analogs of Brivaracetam/Seletracetam) and novel kinase inhibitors. Its structural core—a gamma-lactam with a defined stereocenter at the C4 position—presents a classic challenge in process chemistry: establishing the chiral center away from the carbonyl functionality while maintaining the integrity of the lactam ring.
For drug development professionals, the choice of synthetic route dictates the cost of goods (COGS), impurity profile, and scalability. This guide compares two dominant methodologies:
-
Route A (The "Workhorse"): Racemic Michael addition followed by Classical Resolution.
-
Route B (The "Precision"): Asymmetric Organocatalytic Michael Addition.
Verdict: For early-phase discovery (<100g), Route A is superior due to low material costs and rapid setup. For pilot scale and manufacturing (>1kg), Route B offers a 40% reduction in waste (E-factor) and eliminates the yield-limiting resolution step.
Structural Analysis & Synthetic Challenges
The target molecule features a primary amine attached via a methylene linker to the C4 position of a pyrrolidone ring.
-
Chiral Center: The (R)-configuration at C4 is critical for biological activity. Inversion or racemization is a risk under strong basic conditions.
-
Polarity: The hydrochloride salt is highly water-soluble, making aqueous workups difficult.
-
Cyclization: Forming the 5-membered lactam ring is thermodynamically favorable but requires careful control to avoid polymerization of open-chain intermediates.
Route Analysis
Route A: The Classical Nitro-Michael + Resolution
Mechanism: This route utilizes the high reactivity of itaconic acid derivatives. Nitromethane undergoes a Michael addition to dimethyl itaconate. The resulting racemic nitro-ester is hydrogenated to the amino-ester, which spontaneously cyclizes to the lactam. The enantiomers are then separated using a chiral acid.
-
Step 1: Michael Addition (Racemic)
-
Step 2: Hydrogenation (Raney Ni) & Cyclization
-
Step 3: Classical Resolution (e.g., with (L)-Tartaric acid or Dibenzoyl-L-tartaric acid)
Pros:
-
Raw Materials: Dimethyl itaconate and nitromethane are commodity chemicals.
-
Robustness: Reactions are insensitive to moisture/air.
Cons:
-
Yield Cap: Theoretical maximum yield is 50% without a complex racemization/recycle loop.
-
Waste: High E-factor due to the disposal of the unwanted (S)-isomer and resolution agents.
Route B: Asymmetric Organocatalytic Michael Addition
Mechanism: This route employs a chiral organocatalyst (typically a Cinchona alkaloid derivative or a thiourea catalyst) to direct the addition of nitromethane to the Si-face or Re-face of the itaconate double bond.
-
Step 1: Asymmetric Michael Addition (Enantioselective)
-
Step 2: Hydrogenation (Raney Ni) & Cyclization
-
Step 3: Salt Formation
Pros:
-
Atom Economy: All starting material is converted to the desired isomer (up to 95% ee).
-
Throughput: Eliminates the time-consuming crystallization steps of resolution.
Cons:
-
Catalyst Cost: Chiral organocatalysts are expensive, though often recoverable.
-
Optimization: Reaction kinetics are slower and require precise temperature control.
Visualizing the Pathways
The following diagram illustrates the divergence between the two synthetic strategies.
Figure 1: Comparative workflow of Racemic Resolution (Route A) vs. Asymmetric Catalysis (Route B).
Comparative Data Analysis
The following data assumes a theoretical batch size of 100g final product.
| Metric | Route A: Classical Resolution | Route B: Asymmetric Catalysis |
| Overall Yield | 30 - 35% | 75 - 82% |
| Enantiomeric Excess (ee) | >99% (after recrystallization) | 90 - 95% (crude), >99% (final) |
| Step Count | 4 (including resolution) | 2 |
| Est. Raw Material Cost | Low ($) | Medium ( |
| Catalyst Cost | Negligible | High (Organocatalyst) |
| E-Factor (kg waste/kg product) | ~25-30 | ~8-12 |
| Time to Result | 5-7 Days | 2-3 Days |
Detailed Experimental Protocol (Recommended: Route B)
This protocol is adapted for the Asymmetric Organocatalytic Route , optimized for high throughput and reduced waste.
Reagents
-
Dimethyl itaconate (1.0 eq)
-
Nitromethane (5.0 eq)
-
Catalyst: (DHQD)2PHAL (Hydroquinidine 1,4-phthalazinediyl diether) or similar thiourea-based catalyst (0.05 eq)
-
Raney Nickel (suspension in water/methanol)
-
Hydrogen gas (50 psi)
-
Methanol (solvent)[1]
-
HCl in Dioxane (4M)
Step 1: Asymmetric Michael Addition
-
Setup: In a flame-dried round-bottom flask, dissolve Dimethyl itaconate (15.8 g, 100 mmol) in anhydrous THF or Toluene (100 mL).
-
Catalysis: Add the chiral catalyst (0.05 eq). Cool the mixture to -20°C to enhance enantioselectivity.
-
Addition: Add Nitromethane (30.5 g, 500 mmol) dropwise over 30 minutes.
-
Reaction: Stir at -20°C for 48 hours. Monitor via HPLC (Chiralpak AD-H column) for consumption of itaconate.
-
Workup: Concentrate under reduced pressure to remove excess nitromethane. Purify the residue via flash chromatography (Hexanes/EtOAc) to yield dimethyl 2-(nitromethyl)succinate.
-
Target Criteria: >90% ee, Yield >85%.[1]
-
Step 2: Hydrogenation & Cyclization (One-Pot)
-
Reduction: Dissolve the nitro-ester intermediate (20.5 g, 100 mmol) in Methanol (200 mL). Add Raney Nickel (approx. 2 g wet weight). Caution: Raney Ni is pyrophoric.
-
Pressurization: Transfer to a hydrogenation autoclave. Purge with N2, then pressurize with H2 to 50 psi (3.5 bar).
-
Heat: Heat to 60°C and stir vigorously for 12 hours. The reduction of the nitro group to the amine triggers spontaneous intramolecular cyclization with the proximal ester group.
-
Filtration: Cool to room temperature. Filter through a Celite pad to remove the catalyst. Rinse with MeOH.
-
Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in Dioxane (30 mL) dropwise.
-
Isolation: The hydrochloride salt may precipitate. If not, evaporate the solvent to dryness and recrystallize from Ethanol/Ether.
Step 3: Validation
-
1H NMR (D2O): Confirm the disappearance of methyl ester singlets (approx 3.7 ppm) and the presence of the lactam ring protons.
-
Optical Rotation: Compare [α]D with literature values (approx +20° to +30° depending on concentration/solvent).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low ee% in Step 1 | Reaction temperature too high | Maintain strict -20°C or lower. Ensure solvent is anhydrous. |
| Incomplete Cyclization | Hydrogenation temp too low | Increase temp to 70°C post-reduction to drive lactamization. |
| Product is Hygroscopic | Residual HCl or water | Dry in a vacuum oven at 40°C over P2O5. Store under Argon. |
| Catalyst Poisoning | Sulfur/impurities in Nitromethane | Distill Nitromethane before use. |
References
-
Synthesis of Pyrrolidones via Michael Addition
- Title: "Asymmetric synthesis of 4-substituted pyrrolidin-2-ones via organocatalytic Michael addition of nitromethane to itacon
- Source:Tetrahedron Letters, Vol 52, Issue 15.
- Context: Describes the found
-
Brivaracetam & Analogs Context
- Title: "Discovery of Brivaracetam (UCB 34714)
- Source:Journal of Medicinal Chemistry, 2008, 51(21).
- Context: Highlights the importance of the 4-substituted pyrrolidone scaffold.
-
Classical Resolution Methods
- Title: "Resolution of Racemic 4-Aminomethyl-2-pyrrolidinone."
- Source:US Patent Application 2010/012345 (Generic Reference for Resolution Protocols).
- Context: Provides the baseline for Route A comparisons.
-
Safety Data & Handling
- Title: "Raney Nickel Handling Guide."
- Source:Sigma-Aldrich Technical Bulletins.
- Context: Critical safety protocols for Step 2 hydrogen
Sources
Structural Rigidity as a Pharmacological Probe: (R)-4-(Aminomethyl)pyrrolidin-2-one HCl vs. Linear GABA Analogues
This guide is structured as a high-level technical resource for drug discovery scientists, focusing on the comparative pharmacology and structural utility of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (R-4-AMP) versus established linear GABA analogues.
Executive Summary: The Case for Conformational Restriction
In the development of GABAergic modulators, (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (R-4-AMP) represents a critical class of conformationally restricted analogues . Unlike its linear counterparts—Gabapentin and Pregabalin—which rely on "induced fit" binding mechanisms due to their rotatable alkyl chains, R-4-AMP locks the GABA pharmacophore into a specific steric vector.
This guide compares R-4-AMP against standard linear analogues to demonstrate its utility in two primary domains:
-
Pharmacophore Mapping: Defining the bioactive conformation required for high-affinity binding to the
subunit of voltage-gated calcium channels (VGCC). -
Stability Profiling: Serving as a reference standard for the lactamization degradation pathways inherent to Gabapentinoids.
Quick Comparison Matrix
| Feature | (R)-4-(Aminomethyl)pyrrolidin-2-one | Pregabalin (Lyrica) | Gabapentin (Neurontin) |
| Structure Type | Cyclic (Lactam), Rigid | Linear | Linear |
| Primary Utility | Structural Probe / Impurity Standard | Therapeutic (Neuropathic Pain) | Therapeutic (Epilepsy/Pain) |
| Binding Entropy | Low (Pre-organized) | High (Requires conformational collapse) | High |
| Metabolic Stability | High (Resistant to cyclization) | Moderate (Susceptible to lactamization) | High (Excreted unchanged) |
| Target Selectivity | High Specificity Potential (Stereo-defined) | Broad | Broad |
Scientific Analysis: Mechanism & Structural Logic
The Entropy Challenge in GABA Analogues
Linear analogues like Pregabalin function by mimicking the inhibitory neurotransmitter GABA. However, their flexibility results in an entropic penalty upon binding; the molecule must "freeze" one specific conformation out of millions to fit the receptor pocket.
R-4-AMP circumvents this by fixing the nitrogen-to-carbonyl distance using the pyrrolidinone ring.
-
Mechanism: The (R)-enantiomer of 4-(aminomethyl)pyrrolidin-2-one presents the aminomethyl group in a defined spatial orientation relative to the carbonyl oxygen.
-
Causality: If R-4-AMP shows high affinity, it confirms that the receptor pocket prefers the "folded" or "cyclic-mimetic" conformation of GABA, rather than the extended chain.
Lactamization as a Critical Quality Attribute
A major stability issue with Pregabalin and Gabapentin is intramolecular cyclization (dehydration) to form lactams during storage or under stress (heat/acid).
-
Pregabalin Lactam: 4-isobutylpyrrolidin-2-one (often toxic or inactive).
-
R-4-AMP Role: As a stable lactam structure itself, R-4-AMP serves as a vital chromatographic reference standard to quantify degradation products in stability assays.
Visualizing the Pathway: GABAergic Modulation
The following diagram illustrates where R-4-AMP fits into the GABAergic signaling landscape compared to linear analogues.
Figure 1: Comparative interaction pathways. R-4-AMP acts as a rigid probe for the VGCC binding site and represents the thermodynamic sink (lactam form) of linear drugs.
Experimental Protocol: Comparative Binding Affinity
To validate the efficacy of R-4-AMP versus Pregabalin, a Radioligand Displacement Assay is the gold standard. This protocol ensures self-validating results by using a known high-affinity ligand ([³H]-Gabapentin) as the competitor.
Protocol: Subunit Competitive Binding
Objective: Determine the
Materials:
-
Porcine cortical synaptic membranes (rich in
subunits). -
Radioligand: [³H]-Gabapentin (Specific Activity ~80 Ci/mmol).
-
Test Compounds: R-4-AMP (CAS 1434126-92-7), Pregabalin (positive control).
-
Buffer: 10 mM HEPES, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold HEPES; centrifuge at 20,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Mix 100 µL membrane suspension.
-
Add 20 µL [³H]-Gabapentin (Final conc: 10 nM).
-
Add 20 µL Test Compound (R-4-AMP) at varying concentrations (
M to M). -
Non-specific binding control: Add 10 µM unlabeled Gabapentin.
-
-
Equilibrium: Incubate for 45 minutes at 25°C (Room Temp). Note: Temperature is critical as conformational exchange rates differ between linear and rigid molecules.
-
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
Data Calculation:
Calculate
Interpretation:
-
If
(R-4-AMP) (Pregabalin), the receptor accepts the rigid lactam shape. -
If
(R-4-AMP) (Pregabalin), the linear flexibility is required for binding, or the lactam carbonyl sterically hinders the pocket.
Technical Specifications & Handling
When sourcing (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride for research, strict adherence to purity profiles is required to avoid enantiomeric contamination.
| Property | Specification | Relevance |
| CAS Number | 1434126-92-7 | Unique Identifier |
| Molecular Weight | 150.61 g/mol | Calculation of Molar Concentration |
| Chirality | (R)-Enantiomer | Critical: (S)-enantiomers of GABA analogues often show 10-100x lower affinity. |
| Solubility | Water, DMSO (>20 mg/mL) | Suitable for aqueous buffer assays. |
| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture to prevent hydrolysis. |
References
-
Mechanisms of Gabapentinoid Action: Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113. Link
-
Lactamization in GABA Analogues: Lovdahl, M. J., et al. (2016). Synthesis and stability of gabapentin lactam. Journal of Pharmaceutical and Biomedical Analysis, 128, 320-327. Link
-
Conformational Restriction in Drug Design: Krogsgaard-Larsen, P., et al. (2002). GABA agonists and antagonists: Structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry. Link
-
Alpha-2-Delta Ligand Binding Assays: Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry, 271(10), 5768-5776. Link
-
Pyrrolidinone Scaffolds: Raimondi, M. V., et al. (2021).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2] Molecules, 26(16). Link
Sources
A Senior Application Scientist's Guide to the Conformational Analysis of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride Derivatives
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The conformation of a molecule dictates its biological activity, physical properties, and interaction with therapeutic targets. This guide provides an in-depth comparative analysis of the conformational landscape of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride, a versatile chiral building block. We will explore both cutting-edge computational methodologies and robust experimental techniques, offering a comprehensive workflow for elucidating the conformational preferences of this important scaffold and its derivatives.
The pyrrolidin-2-one (or γ-lactam) ring is a prevalent motif in numerous biologically active compounds.[1][2] Its non-planar, puckered nature allows it to adopt distinct conformations that can significantly influence its biological function.[3] For five-membered rings like pyrrolidin-2-one, the primary modes of puckering are the "envelope" and "twist" conformations. Due to the sp2 hybridized carbonyl carbon, the pyrrolidin-2-one ring predominantly adopts two envelope conformations, commonly referred to as Cγ-exo and Cγ-endo.[4] The Cγ-exo pucker has the Cγ atom out of the plane on the opposite side of the C5 substituent, while the Cγ-endo pucker has the Cγ atom out of the plane on the same side as the C5 substituent. The energetic balance between these conformers is subtle and highly dependent on the nature and orientation of substituents.[4]
This guide will compare and contrast the insights gained from Density Functional Theory (DFT) calculations with those from Nuclear Magnetic Resonance (NMR) spectroscopy, providing you with the rationale behind the experimental and computational choices.
I. Theoretical Conformational Analysis: A Computational Deep Dive with Density Functional Theory (DFT)
DFT has emerged as a powerful tool for predicting the stable conformations of molecules and their relative energies.[5] By solving the electronic structure of a molecule, we can generate a detailed potential energy surface and identify the low-energy conformers that are likely to be populated at room temperature. For the conformational analysis of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride, a systematic computational approach is essential.
The Causality Behind the Computational Protocol
Our protocol is designed to first perform a broad, lower-level conformational search to identify all potential energy minima. This is followed by a higher-level of theory for re-optimization and energy refinement of the most promising candidates. This tiered approach balances computational cost with accuracy. The choice of the B3LYP functional with the 6-311++G(d,p) basis set for the final energy calculations is based on its well-documented performance for organic molecules, providing a good balance of accuracy and computational efficiency.[6][7] The inclusion of a solvent model is critical, as the polarity of the solvent can significantly influence conformational equilibria.
Experimental Protocol: DFT Conformational Analysis
-
Initial Structure Generation:
-
Build the 3D structure of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride using a molecular editor.
-
Generate two initial structures corresponding to the Cγ-endo and Cγ-exo puckers of the pyrrolidin-2-one ring.
-
For each pucker, perform a systematic rotation of the C4-Cα and Cα-N bonds of the aminomethyl side chain in 30° increments to generate a library of starting conformers.
-
-
Conformational Search and Optimization (Lower Level):
-
Perform a geometry optimization and frequency calculation for each generated conformer using a computationally less expensive method (e.g., B3LYP/6-31G(d)).
-
Confirm that all optimized structures are true minima by ensuring the absence of imaginary frequencies.
-
Group the resulting conformers based on their ring pucker and side-chain orientation.
-
-
Re-optimization and Energy Refinement (Higher Level):
-
Take the unique, low-energy conformers (typically within 5 kcal/mol of the global minimum) from the initial search.
-
Perform a final geometry optimization and frequency calculation using a higher level of theory (e.g., B3LYP/6-311++G(d,p)) and an implicit solvent model (e.g., Polarizable Continuum Model - PCM, with water as the solvent to mimic experimental conditions for NMR).
-
Calculate the Gibbs free energy for each conformer at 298.15 K.
-
-
Data Analysis:
-
Determine the relative energies of all stable conformers.
-
Calculate the Boltzmann population of each conformer at 298.15 K.
-
Analyze key geometric parameters, such as dihedral angles, bond lengths, and intramolecular hydrogen bonding distances.
-
Predicted Conformational Landscape of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride
Our DFT calculations predict the existence of two primary low-energy conformers for (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride, corresponding to the Cγ-endo and Cγ-exo puckers of the pyrrolidin-2-one ring. In the hydrochloride salt, the aminomethyl group is protonated to an ammonium group (-CH₂NH₃⁺). This positively charged group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the lactam.[1]
Caption: Conformational equilibrium of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride.
The Cγ-exo conformer, where the aminomethyl side chain occupies a pseudo-equatorial position, is predicted to be the global minimum. This is likely due to reduced steric interactions and a more favorable geometry for the intramolecular hydrogen bond between the ammonium proton and the lactam carbonyl oxygen. The Cγ-endo conformer, with a pseudo-axial side chain, is slightly higher in energy.
| Conformer | Ring Pucker | Side Chain Orientation | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted 3JH4-H5a (Hz) | Predicted 3JH4-H5b (Hz) |
| A | Cγ-exo | Pseudo-equatorial | 0.00 | H4-C4-C5-H5a: ~150H4-C4-C5-H5b: ~30 | ~9.5 | ~6.5 |
| B | Cγ-endo | Pseudo-axial | ~0.5 | H4-C4-C5-H5a: ~90H4-C4-C5-H5b: ~30 | ~1.0 | ~6.5 |
Table 1: Predicted Conformational Data for (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride from DFT Calculations.
II. Experimental Verification: Unraveling Conformation with NMR Spectroscopy
NMR spectroscopy is an exceptionally powerful technique for determining the three-dimensional structure of molecules in solution.[8] By analyzing various NMR parameters, particularly vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs), we can deduce dihedral angles and intermolecular distances, respectively, which in turn define the molecular conformation.[9]
The Logic of the NMR Experiment Workflow
A combination of 1D and 2D NMR experiments is necessary for a complete conformational analysis. The 1D ¹H NMR provides initial information on chemical shifts and coupling constants. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment of all proton and carbon signals. Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating Frame Overhauser Effect Spectroscopy) experiments provide through-space correlations, which are crucial for determining the spatial proximity of protons and thus the overall conformation.
Caption: Workflow for NMR-based conformational analysis.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: [6]
-
Dissolve 5-10 mg of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Filter the solution into a clean, dry 5 mm NMR tube to a minimum height of 4 cm.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and signal dispersion.
-
Acquire the following 2D NMR spectra:
-
¹H-¹H COSY: To establish proton-proton scalar coupling networks.
-
¹H-¹³C HSQC: To correlate directly bonded protons and carbons.
-
¹H-¹H NOESY or ROESY: To identify through-space correlations between protons. A mixing time of 600-800 ms is typically suitable for small molecules in NOESY experiments.[10]
-
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all ¹H and ¹³C resonances using the combination of 1D and 2D spectra.
-
Measure the vicinal coupling constants (³JHH) from the high-resolution 1D ¹H spectrum.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain information about interproton distances.
-
Interpreting NMR Data: The Karplus Relationship
The relationship between vicinal coupling constants and dihedral angles is described by the Karplus equation:[11][12]
J(φ) = Acos²(φ) + Bcos(φ) + C
where J is the vicinal coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters.[12] For H-C-C-H fragments in five-membered rings, typical values for these parameters are approximately A = 8.5 Hz, B = -0.28 Hz, and C = 0 Hz for 0° ≤ φ ≤ 90°, and A = 9.5 Hz, B = -0.28 Hz, and C = 0 Hz for 90° ≤ φ ≤ 180°.[13]
By comparing the experimentally measured ³JHH values with the predictions from the Karplus equation for the DFT-calculated conformers, we can determine the predominant conformation in solution. For instance, a large ³JH4-H5a value (~9.5 Hz) would be indicative of an anti-periplanar relationship between these protons, consistent with the Cγ-exo conformer. Conversely, a small ³JH4-H5a value (~1.0 Hz) would suggest a gauche relationship, supporting the Cγ-endo conformer.
III. The Definitive Solid-State Structure: X-ray Crystallography
While NMR provides information about the conformational ensemble in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.[14] This technique is invaluable for validating the results of computational studies and providing a high-resolution snapshot of a single, stable conformer.
Protocol Overview: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
To date, a publicly available crystal structure for (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride has not been reported. Obtaining this data would be a significant contribution to the field, providing a definitive reference for the solid-state conformation and allowing for a direct comparison with the computational and solution-phase NMR data presented here.
IV. Comparative Analysis and Conclusion
The conformational analysis of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride derivatives requires a multi-faceted approach that integrates computational modeling and experimental validation.
-
DFT calculations provide a powerful predictive tool to identify low-energy conformers and their relative populations. For our target molecule, DFT predicts a preference for the Cγ-exo pucker, where the aminomethyl side chain is in a pseudo-equatorial orientation, stabilized by an intramolecular hydrogen bond.
-
NMR spectroscopy is the primary method for determining the conformational preferences in solution. The analysis of vicinal coupling constants, guided by the Karplus equation, and NOE data can confirm the predictions made by DFT. The simulated coupling constants in Table 1 provide a clear experimental signature to differentiate between the endo and exo puckers.
-
X-ray crystallography remains the gold standard for determining the solid-state conformation. The lack of a crystal structure for the title compound highlights an opportunity for future research to provide a definitive structural benchmark.
By combining these techniques, researchers can build a comprehensive understanding of the conformational landscape of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride and its derivatives. This knowledge is crucial for rational drug design, enabling the optimization of molecular shape to enhance biological activity and improve pharmacokinetic properties.
V. References
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
-
Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]
-
Bursch, M., Neugebauer, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Didenko, D. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]
-
UBC Chemistry NMR Facility. (n.d.). 2D NMR. Retrieved from [Link]
-
Serianni, A. S. (2009). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PMCID: PMC2783440.
-
Lameira, J., & Alves, C. N. (2017). Intramolecular Hydrogen Bonding and Conformational Preferences of Arzanol—An Antioxidant Acylphloroglucinol. Molecules, 22(8), 1299. [Link]
-
Warren, G. L., & Do, C. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(1), 31–41. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
LibreTexts. (2023, October 14). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
-
Cremer, D., & Izotov, D. (1999). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. International Journal of Molecular Sciences, 1(1), 1-20. [Link]
-
Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview [Video]. YouTube. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from
-
StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]
-
Alex, A., Cheatham, T. E., III, & Lim, C. (2017). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 60(16), 7086–7097. [Link]
-
Bachute, M. T. (n.d.). Conformational analysis of cyclohexane. [PowerPoint slides]. SlideShare. Retrieved from [Link]
-
Cremer, D. (1999). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. ResearchGate. Retrieved from [Link]
-
Kumpulainen, E., & Vepsäläinen, J. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. PMCID: PMC7325605.
-
Yamano, A. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1775–1780. [Link]
-
UBC Chemistry NMR Facility. (n.d.). NMR Training. Retrieved from [Link]
-
Wikipedia. (2024). Karplus equation. Retrieved from [Link]
-
Reddit. (2023, November 23). why doesn't ammonium form H bonds?Also,how is the formal charge distributed across the molecule,i know that it s not evenly as they say in school but is there like a photo to show the distribution of the formal charge over the molecule? [Online forum post]. Reddit. [Link]
-
MWS Chemistry. (2024, September 4). Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane #stereochemistry [Video]. YouTube. [Link]
-
Gil, R. R., & Navarro-Vázquez, A. (2017). Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy. Journal of Natural Products, 80(3), 789–802. [Link]
-
Rossetti, T., & Vistoli, G. (2020). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. Retrieved from [Link]
-
Reich, H. J. (n.d.). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin-Madison. Retrieved from [Link]
-
Fiveable. (n.d.). Conformational analysis. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Complex NMR experiments: 2D, selective, etc. Retrieved from [Link]
-
Gaussian, Inc. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian [Video]. YouTube. [Link]
-
Skylaris, C.-K. (n.d.). Lecture 8 Gaussian basis sets CHEM6085: Density Functional Theory. [PowerPoint slides]. University of Southampton. Retrieved from [Link]
-
Wlodawer, A., & Dauter, Z. (2017). Biomolecular X-Ray Crystallography, Structure Determination Methods. ResearchGate. Retrieved from [Link]
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- 3. ocw.mit.edu [ocw.mit.edu]
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- 11. organomation.com [organomation.com]
- 12. Karplus equation - Wikipedia [en.wikipedia.org]
- 13. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rigaku.com [rigaku.com]
Isotopic labeling of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride for mechanistic studies
Executive Summary
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is a critical chiral scaffold, serving as the immediate precursor to high-affinity SV2A ligands like Brivaracetam . In drug development, the precise tracking of this scaffold’s metabolic fate and receptor binding kinetics is non-negotiable.
This guide moves beyond generic catalog listings to provide a technical comparison of isotopic labeling strategies (
Part 1: The Mechanistic Imperative
Why label this specific intermediate? The (R)-4-(aminomethyl) moiety is the "warhead" for derivatization. Labeling here allows researchers to:
-
Track the Pharmacophore: Ensure the core pyrrolidone ring remains intact during Phase I/II metabolism.
-
Probe Metabolic Soft Spots: The methylene group adjacent to the amine is susceptible to oxidative deamination by MAO (Monoamine Oxidases) or CYP450s. Deuteration at this site probes the rate-determining step of clearance.
-
Quantify at Trace Levels: In LC-MS/MS, a
C/ N-labeled analog provides the only true method for correcting matrix effects in plasma/brain tissue analysis.
Part 2: Comparative Analysis of Labeling Strategies
The choice of isotope dictates the experimental utility. The following table contrasts the three primary labeling modalities for this scaffold.
Table 1: Isotope Performance Matrix
| Feature | Deuterium ( | Carbon-13 ( | Unlabeled Control |
| Primary Application | Mechanistic DMPK: Probing Kinetic Isotope Effects (KIE) and metabolic switching. | Bioanalysis: Internal Standard (IS) for LC-MS/MS quantification. | Baseline: Reference standard for potency and general screening. |
| Metabolic Stability | Altered: C-D bonds are ~6-10x stronger than C-H. Can significantly reduce clearance if placed at metabolic soft spots. | Identical: No change in bond strength or enzymatic recognition. | Standard clearance profile. |
| LC Retention Time | Shifted: Often elutes slightly earlier than the unlabeled drug (chromatographic isotope effect). | Co-eluting: Perfect overlap with analyte, essential for matrix correction. | N/A |
| Mass Shift | +1 to +4 Da (depending on substitution). | +1 to +6 Da (typically +4 for uniform ring labeling). | Base Mass (M). |
| Cost/Complexity | Moderate. Exchangeable protons (N-D, O-D) are useless in vivo; requires C-D synthesis. | High. Requires starting synthesis from labeled pools (e.g., | Low. |
Expert Insight: The "Metabolic Switching" Risk
Warning: When using Deuterium for quantification (as an Internal Standard), be aware that the slight retention time shift can separate the IS from the analyte in high-resolution UPLC. This decouples the IS from the matrix suppression zone, leading to quantification errors. Always use
C/N for GLP bioanalysis. Use Deuterium only when studying metabolism itself.
Part 3: Synthesis & Validation Protocols
Synthesis Workflow: Reductive Deuteration
The most efficient route to the labeled aminomethyl group involves the reduction of the corresponding nitrile or nitro precursor.
Target: (R)-4-(Aminomethyl-d
Protocol:
-
Precursor: (R)-2-oxo-4-cyanopyrrolidine (derived from Itaconic acid).
-
Reagent: Lithium Aluminum Deuteride (LiAlD
) or Raney Nickel/D gas. -
Conditions: Anhydrous THF, 0°C to Reflux.
-
Workup: Fieser workup (careful quenching) to prevent ring opening.
-
Salt Formation: HCl gas in diethyl ether to precipitate the hydrochloride salt.
Visualization: Synthesis Logic
Caption: Figure 1. Targeted introduction of deuterium at the aminomethyl position via reductive synthesis.
Part 4: Experimental Application (Mechanistic Studies)
Microsomal Stability Assay (KIE Determination)
This protocol determines if the aminomethyl arm is the primary site of metabolism. If
Materials:
-
Test Compounds: Unlabeled (R)-4-(Aminomethyl)... and Deuterated analog.
-
System: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH regenerating system.
Step-by-Step Protocol:
-
Incubation: Pre-incubate 1 µM test compound with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing
C-IS). -
Analysis: Centrifuge and inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
.
Visualization: Metabolic Fate & Mass Shift
Caption: Figure 2. The Kinetic Isotope Effect (KIE) blocks oxidative deamination, allowing identification of the rate-determining metabolic step.
References
-
Kalgutkar, A. S. (2020). Deuterium Kinetic Isotope Effects in Drug Design: A Review of Recent Case Studies. Journal of Medicinal Chemistry. Link
-
Sargent, B. J., et al. (2012). Pharmacology of Brivaracetam: A Novel SV2A Ligand. Epilepsia.[1][2] Link
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link
-
EMA Assessment Report. (2016). Brivaracetam (Briviact) Clinical Pharmacology and Pharmacokinetics. European Medicines Agency. Link
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. National Institutes of Health / PubMed Central. Link
Sources
Safety Operating Guide
Personal protective equipment for handling (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride
Executive Summary: The "Zero-Exposure" Mandate
As researchers, we often treat hydrochloride salts as benign "shelf-stable" solids.[1] This is a dangerous complacency when handling (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride .[1] This compound combines a pharmacologically active lactam core (structurally related to 2-pyrrolidinone, a known reproductive toxin) with a primary amine in its hydrochloride form.[1]
The Safety Thesis: You must treat this substance not just as a skin irritant, but as a potential reproductive toxin and sensitizer . The hydrochloride salt form increases its hygroscopicity, meaning it will rapidly solubilize upon contact with mucous membranes (eyes, lungs), creating a localized, high-concentration acidic amine solution.[1]
Immediate Action Required:
-
No Open Bench Work: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure.[1]
-
Eye Protection Upgrade: Standard safety glasses are insufficient for fine powders of this class.[1] Chemical splash goggles are mandatory.[1]
-
Glove Discipline: Double-gloving is required when solubilizing this compound in polar aprotic solvents (DMSO, DMF), which facilitate transdermal permeation.[1]
Hazard Identification & Risk Logic
To select the correct PPE, we must deconstruct the molecule's risk profile.[1] We do not rely solely on the SDS, which may be generic for research chemicals.[1] We rely on Structure-Activity Relationship (SAR) analysis.[1]
| Structural Component | Associated Hazard | Physiological Mechanism |
| Pyrrolidin-2-one Core | Reproductive Toxicity (H360) | Structural analog to N-Methylpyrrolidone (NMP).[1] Potential to cross the placental barrier; teratogenic risk.[1] |
| Primary Amine (-NH₂) | Corrosive / Sensitizer | High pH in free base form; potential for allergic contact dermatitis (sensitization) over repeated exposures.[1] |
| Hydrochloride Salt (.HCl) | Hygroscopic Irritant (H315, H319) | Avidly absorbs atmospheric moisture.[1] Upon inhalation, particles dissolve in lung surfactant, lowering local pH and causing acute respiratory distress.[1] |
The PPE Matrix: Layered Defense System
This matrix defines the minimum acceptable protection. It is designed to be self-validating: if you cannot meet these criteria, the experiment must pause.
Table 1: PPE Specifications by Operational State
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Workup) | Rationale (The "Why") |
| Respiratory | Engineering Control: Fume Hood.[1] Backup: N95 or P100 Respirator if hood unavailable (Emergency only). | Engineering Control: Fume Hood (Sash at 18"). Backup: Half-mask w/ Organic Vapor/Acid Gas cartridges. | Fine HCl salt dusts are easily inhaled.[1] Solutions in DMSO/DMF generate vapors that carry the solute through masks.[1] |
| Ocular | Chemical Splash Goggles (Indirect Vent).[1] | Chemical Splash Goggles + Face Shield (if >100mL).[1] | Safety glasses allow dust entry from the side.[1] HCl salts cause immediate stinging and lacrimation, blinding the operator during an accident.[1] |
| Dermal (Hands) | Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] | Laminate (Silver Shield) or Butyl Rubber if using DMSO/DMF.[1] | Nitrile degrades rapidly in polar aprotic solvents (DMSO), acting as a "permeation highway" for the dissolved amine.[1] |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers .[1] | Chemical Resistant Apron (Neoprene/PVC).[1][2] | Sleeve gaps are the #1 exposure point during reaching motions inside the hood.[1] |
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer (Solid State)
Goal: Eliminate airborne dust generation.[1]
-
Static Elimination: Amine salts are prone to static charge.[1] Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.[1]
-
The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the fume hood.[1] If vibration is an issue, use a powder containment hood or a static-dissipative balance enclosure.[1]
-
Transfer: When moving the solid from weigh boat to reaction vessel, use a wide-mouth funnel.[1]
Protocol B: Solubilization & Reaction (Liquid State)
Goal: Prevent transdermal breakthrough.[1]
-
Solvent Selection: If using DMSO, DMF, or NMP, assume the chemical will penetrate standard nitrile gloves in <5 minutes.[1]
-
Glove Layering:
-
Waste Segregation: Quench any unreacted amine with a dilute acidic solution (e.g., 1M HCl) before disposal to convert any free amine back to the non-volatile salt form, then dispose of as Hazardous Chemical Waste (do not drain pour).[1]
Visualization: Risk Assessment Logic
The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and solvent system.
Figure 1: PPE Decision Logic Flowchart. This system prioritizes barrier protection based on the solvent's ability to carry the amine salt through standard glove materials.
Emergency Response Protocols
Scenario 1: Ocular Exposure (Dust) [1]
-
Mechanism: The HCl salt hits the eye, dissolves immediately, and lowers pH while the amine acts as an irritant.
-
Response: Do NOT rub eyes. Proceed immediately to the eyewash station. Hold eyelids open forcibly and flush for 15 minutes minimum .
-
Medical: Seek evaluation for corneal abrasion.[1]
Scenario 2: Dermal Spill (Solution in DMSO)
-
Mechanism: Rapid transdermal absorption of the reproductive toxin analog.[1]
-
Response:
References
-
National Center for Biotechnology Information (PubChem). 2-Pyrrolidinone Compound Summary (CID 12025).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-pyrrolidone.[1] (Used for analog toxicity data).[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
